Pacidamycin 3
描述
(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid has been reported in Streptomyces coeruleorubidus with data available.
structure given in first source; isolated from Streptomyces coeruleorubidus; has anti-Pseudomonas aeruginosa activity
属性
分子式 |
C39H49N9O13 |
|---|---|
分子量 |
851.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H49N9O13/c1-19(40)32(53)43-27(15-22-7-5-9-24(49)13-22)35(56)47(4)21(3)31(34(55)41-18-26-17-29(51)36(61-26)48-12-11-30(52)45-39(48)60)46-33(54)20(2)42-38(59)44-28(37(57)58)16-23-8-6-10-25(50)14-23/h5-14,18-21,27-29,31,36,49-51H,15-17,40H2,1-4H3,(H,41,55)(H,43,53)(H,46,54)(H,57,58)(H2,42,44,59)(H,45,52,60)/b26-18-/t19-,20-,21-,27-,28-,29+,31-,36+/m0/s1 |
InChI 键 |
NMVHSWKLTKXTCN-UEXGXZKGSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is the chemical structure of Pacidamycin 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycins are a family of nucleoside-peptide antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1][2][3] These natural products have garnered significant interest due to their specific and potent activity against Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to many antibiotics. The pacidamycins exert their antibacterial effect by inhibiting the enzyme MraY (translocase I), which is a crucial component in the biosynthesis of the bacterial cell wall.[1][4] This unique mechanism of action makes them attractive candidates for the development of new antimicrobial agents. This guide focuses specifically on Pacidamycin 3, providing a detailed overview of its chemical structure, biological activity, and the experimental methodologies used for its study.
Chemical Structure of this compound
This compound belongs to a class of uridyl tetra/pentapeptide antibiotics.[1][4] The core structure of the pacidamycin family is characterized by a 3'-deoxyuridine (B14125) nucleoside linked to a peptide backbone via a 4',5'-enamide bond to an N-methyl-2,3-diaminobutyric acid (DABA) residue.[1][5][6] The various members of the pacidamycin family differ in the amino acid residues at the N- and C-termini of the peptide chain.
Based on the structural elucidation of the pacidamycin family, this compound is a pentapeptide with the following structure:
-
Core Scaffold: 3'-deoxyuridine linked to N-methyl-(2S,3S)-2,3-diaminobutyric acid (DABA).
-
N-terminal Amino Acid (R1): L-meta-Tyrosine (m-Tyr)
-
C-terminal Amino Acid (R2): L-Phenylalanine (Phe)
The IUPAC name for the general pacidamycin structure is (2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-1-[[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methylamino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid.[7]
Image of the Pacidamycin Core Structure with variations for this compound:
Caption: Core chemical structure of Pacidamycins, highlighting the variable residues for this compound.
Quantitative Data
Biological Activity
The pacidamycins exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[8] The Minimum Inhibitory Concentrations (MICs) for the pacidamycin family against P. aeruginosa generally range from 8 to 64 µg/mL.[8] For the wild-type P. aeruginosa strain PAO1, the MIC is reported to be in the range of 4 to 16 µg/mL.[9]
| Compound Family | Organism | MIC Range (µg/mL) |
| Pacidamycins | Pseudomonas aeruginosa | 8 - 64[8] |
| Pacidamycins | Pseudomonas aeruginosa PAO1 | 4 - 16[9] |
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure.
| Property | Value |
| Molecular Formula | C39H46N8O11 |
| Molecular Weight | 818.83 g/mol |
| LogP (predicted) | -1.5 |
| Topological Polar Surface Area | 300.1 Ų |
| Hydrogen Bond Donors | 10 |
| Hydrogen Bond Acceptors | 13 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of Pacidamycins
The following is a general protocol for the isolation and purification of pacidamycins from Streptomyces coeruleorubidus cultures.[2]
-
Fermentation: Inoculate a suitable production medium with a spore suspension of S. coeruleorubidus. Incubate the culture at 28°C with shaking for 72 hours.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate (B1210297) at a slightly acidic pH.
-
Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
-
Chromatography:
-
Initial Fractionation: Subject the crude extract to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Further Purification: Pool the active fractions and further purify them using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).
-
-
Characterization: Analyze the purified fractions by mass spectrometry and NMR to identify the different pacidamycin congeners, including this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Pseudomonas aeruginosa using the broth microdilution method.
-
Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to a known concentration (e.g., 1280 µg/mL).
-
Prepare Microtiter Plate:
-
Add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.
-
-
Serial Dilutions: Perform twofold serial dilutions of the antibiotic across the plate by transferring 100 µL from the first well to the second, mixing, and repeating this process for subsequent wells. Discard the final 100 µL from the last well.
-
Prepare Bacterial Inoculum:
-
Culture P. aeruginosa in CAMHB to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Sample Preparation for NMR and LC-MS Analysis
NMR Sample Preparation:
-
Sample Quantity: Weigh 1-5 mg of purified this compound.
-
Solvent: Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.
-
Filtration: If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is between 0.5 and 0.6 mL.
LC-MS Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.
Signaling Pathways and Mechanisms of Action
Biosynthesis of this compound
The biosynthesis of pacidamycins is carried out by a set of enzymes encoded by the pac gene cluster.[1][4] This process involves a nonribosomal peptide synthetase (NRPS) machinery.[5][6] The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound via a nonribosomal peptide synthetase (NRPS) system.
Mechanism of Action: Inhibition of MraY
The antibacterial activity of this compound stems from its ability to inhibit the bacterial enzyme MraY. MraY is an integral membrane protein that catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pentapeptide) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[10][11][12][13] This is the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. By inhibiting MraY, pacidamycins block the formation of Lipid I, thereby preventing the synthesis of the bacterial cell wall and ultimately leading to cell death.[1][4]
Caption: Mechanism of action of this compound, illustrating the inhibition of MraY and the subsequent disruption of bacterial cell wall synthesis.
Conclusion
This compound is a promising member of the pacidamycin family of antibiotics with a targeted activity against P. aeruginosa. Its unique chemical structure and specific mechanism of action make it a valuable lead compound in the quest for new treatments against multidrug-resistant bacteria. Further research into the specific quantitative biological and physicochemical properties of this compound, along with detailed structure-activity relationship studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in the field of antibiotic drug discovery and development.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pacidamycin | C38H47N9O11 | CID 44340968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origins of Pacidamycin 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycin 3 belongs to the pacidamycin family, a group of uridyl peptide antibiotics with potent and specific activity against Pseudomonas aeruginosa. First discovered in 1989 from the soil bacterium Streptomyces coeruleorubidus, these complex natural products have garnered significant interest due to their unique chemical scaffold and novel mode of action, targeting the bacterial cell wall biosynthesis enzyme MraY. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, with a focus on the experimental methodologies and quantitative data that have elucidated its intricate nature.
Discovery and Origin
The pacidamycins were first reported in 1989 as a new class of antibiotics isolated from the fermentation broth of Streptomyces coeruleorubidus strain AB 1183F-64, which was originally isolated from a soil sample collected in Offenburg, Germany[1]. This novel family of nucleoside-peptide antibiotics demonstrated highly specific activity against the opportunistic human pathogen Pseudomonas aeruginosa[1].
Producing Organism
-
Organism: Streptomyces coeruleorubidus
-
Morphology: The producing organism exhibits greenish-gray to blue mature spore masses with spore chains arranged in spirals[1].
-
Strain: The original producing strain was designated AB 1183F-64[1]. Another frequently studied strain is NRRL 18370.
Chemical Structure
The structure of the pacidamycins, including this compound, was determined through a combination of mass spectrometry (MS-MS) and 2D nuclear magnetic resonance (NMR) spectroscopy[2]. These compounds are characterized by a unique uridyl-peptide scaffold. Key structural features include[3]:
-
A 3'-deoxyuridine (B14125) nucleoside.
-
A non-proteinogenic amino acid, N-methyl-2,3-diaminobutyric acid (DABA).
-
A distinctive ureido linkage connecting two amino acid residues.
-
A peptide backbone that exhibits a double inversion of chain direction.
Biosynthesis of this compound
The biosynthesis of pacidamycins is orchestrated by a 31-kb biosynthetic gene cluster (BGC) containing 22 open reading frames (ORFs), designated pacA through pacV[3]. The assembly of the pacidamycin scaffold is carried out by a highly dissociated non-ribosomal peptide synthetase (NRPS) system, along with a suite of tailoring enzymes[3].
The proposed biosynthetic pathway involves the following key steps:
-
Precursor Synthesis: The non-proteinogenic amino acids l-meta-tyrosine (l-m-Tyr) and N-methyl-2,3-diaminobutyric acid (DABA) are synthesized from primary metabolites.
-
NRPS-mediated Assembly: The peptide backbone is assembled by a series of NRPS enzymes. Gene deletion studies have confirmed that PacP and PacO are essential for pacidamycin biosynthesis[3].
-
Ureido Bond Formation: An unusual ureido linkage is formed between two amino acid residues.
-
Glycosylation: The 3'-deoxyuridine moiety is attached to the peptide backbone.
Pacidamycin Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Fermentation Yields
Initial fermentation of S. coeruleorubidus yielded approximately 1-2 mg/L of the pacidamycin complex. Through a combination of strain selection, optimization of the fermentation medium, and precursor feeding strategies, the overall antibiotic recovery was significantly increased to over 100 mg/L[1].
| Condition | Pacidamycin Yield (mg/L) | Reference |
| Initial Fermentation | 1-2 | [1] |
| Optimized Fermentation | >100 | [1] |
Biological Activity
Pacidamycins exhibit specific activity against Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) for various pacidamycins and related compounds have been determined.
| Compound | Organism | MIC (µg/mL) | Reference |
| Pacidamycin complex | Pseudomonas aeruginosa | 8-64 | |
| Pacidamycin 1 | Pseudomonas aeruginosa | 4-8 (in time-kill curves) | |
| Pacidamycin D | Pseudomonas aeruginosa | Not specified | |
| This compound | Pseudomonas aeruginosa | Not specified | |
| Other Pacidamycins | Other bacteria (Enterobacteriaceae, Staphylococcus aureus, etc.) | >100 |
Experimental Protocols
Fermentation of Streptomyces coeruleorubidus
-
Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension of S. coeruleorubidus. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Culture: Inoculate a production medium with the seed culture. A variety of production media can be used, and optimization may be required. Supplementation with amino acid precursors can enhance the yield of specific pacidamycins.
-
Incubation: Incubate the production culture at 28-30°C with shaking for 5-7 days.
-
Monitoring: Monitor the production of pacidamycins using techniques such as HPLC.
Isolation and Purification of Pacidamycins
-
Harvest: Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extraction: Extract the pacidamycins from the supernatant using a suitable resin (e.g., Amberlite XAD-2) or solvent extraction.
-
Chromatography: Purify the crude extract using a series of chromatographic techniques, which may include:
-
Ion-exchange chromatography
-
Size-exclusion chromatography
-
Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
-
Fractions Analysis: Analyze the fractions for the presence of pacidamycins using HPLC and bioassays.
Gene Disruption in S. coeruleorubidus
-
Construct Design: Design a gene disruption cassette containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Vector Construction: Clone the disruption cassette into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in S. coeruleorubidus.
-
Conjugation: Transfer the disruption vector from an E. coli donor strain to S. coeruleorubidus via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have integrated the vector into the chromosome via a single crossover event. Subsequently, select for double crossover mutants where the target gene has been replaced by the disruption cassette.
-
Verification: Confirm the gene disruption by PCR and Southern blot analysis.
Experimental Workflow for Pacidamycin Discovery and Characterization
References
- 1. SynBio‐SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet‐Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Pacidamycin 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Pacidamycin 3, a member of the uridyl peptide family of antibiotics with potent activity against Pseudomonas aeruginosa. This document details the genetic basis, enzymatic machinery, and chemical logic underlying the assembly of this complex natural product. The information presented herein is intended to support research efforts in natural product biosynthesis, enzyme engineering, and the development of novel antibacterial agents.
The this compound Biosynthetic Gene Cluster and Key Players
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a 31-kb biosynthetic gene cluster (BGC) in the producing organism, Streptomyces coeruleorubidus. This cluster, designated as the pac cluster, contains 22 open reading frames (ORFs), encoding a suite of enzymes including highly dissociated nonribosomal peptide synthetases (NRPSs) and various tailoring enzymes responsible for the synthesis of the unique structural moieties of the pacidamycins.[1][2]
Table 1: Key Proteins in the this compound Biosynthesis and Their Functions
| Gene | Protein | Proposed Function |
| pacL | PacL | Adenylation (A) domain of a nonribosomal peptide synthetase (NRPS), activates L-m-Tyrosine, L-Phenylalanine, or L-Tryptophan.[2] |
| pacO | PacO | Adenylation (A) domain of an NRPS, activates L-Alanine.[2] |
| pacP | PacP | A-T-TE tridomain NRPS, activates 2,3-diaminobutyric acid (DABA).[2] |
| pacJ | PacJ | MbtH-like protein, required for the activation of the PacL adenylation domain. |
| pacN | PacN | Thiolation (T) domain of an NRPS, involved in the formation of the ureido bond. |
| pacQ,S,T | PacQ,S,T | Proposed to be involved in the synthesis of the non-proteinogenic amino acid 2,3-diaminobutyric acid (DABA) from L-threonine. |
| pacK (pac11) | PacK | FAD-dependent oxidoreductase, catalyzes the oxidation of uridine (B1682114) to uridine-5'-aldehyde. |
| pacE (pac5) | PacE | PLP-dependent aminotransferase, catalyzes the transamination of uridine-5'-aldehyde. |
| pacM (pac13) | PacM | Cupin-2 domain-containing isomerase/dehydratase, catalyzes the dehydration to form the 3'-deoxy-4',5'-enamino-uridine moiety. |
| pacV | PacV | Methyltransferase, likely responsible for the N-methylation of DABA. |
| pacC | PacC | Major facilitator superfamily transporter, likely involved in the export of pacidamycins. |
The Biosynthetic Pathway: A Stepwise Assembly
The biosynthesis of this compound is a fascinating example of a hybrid peptide-nucleoside assembly process, involving a dissociated NRPS system and a series of enzymatic modifications to a uridine precursor. The overall pathway can be dissected into three key stages: formation of the peptide backbone, modification of the uridine moiety, and the final assembly.
Construction of the Peptidyl Backbone
The peptide core of this compound is assembled by a series of dissociated NRPS enzymes. Unlike canonical NRPS systems where all domains are part of large, multidomain proteins, the pacidamycin pathway utilizes several smaller, often monofunctional or bifunctional, NRPS enzymes.
The assembly is proposed to initiate with the activation of an aromatic amino acid (in the case of other pacidamcyins, this can be L-m-Tyrosine or L-Tryptophan) by the adenylation domain of PacL , a process that requires the presence of the MbtH-like protein PacJ for activity. This activated amino acid is then loaded onto a thiolation (T) domain. Concurrently, PacO , another standalone adenylation domain, activates L-Alanine and transfers it to the thiolation domain PacN . A key and unusual feature of pacidamycin biosynthesis is the formation of a ureido linkage between these two amino acids, a reaction catalyzed by PacN .
The non-proteinogenic amino acid, (2S, 3S)-diaminobutyric acid (DABA), a central component of the pacidamycin scaffold, is synthesized from L-threonine by the enzymes encoded by the pacQ, pacS, and pacT genes. DABA is then activated by the A-T-TE tridomain NRPS PacP and is subsequently N-methylated by the methyltransferase PacV . The growing peptide chain is then transferred and linked to the DABA moiety.
Modification of the Uridine Nucleoside
A distinctive feature of pacidamycins is the presence of a 3'-deoxy-4',5'-enamino-uridine moiety. This unique nucleoside is synthesized from uridine through a three-step enzymatic cascade:
-
Oxidation: The FAD-dependent oxidoreductase PacK (also referred to as Pac11) catalyzes the oxidation of the 5'-hydroxyl group of uridine to yield uridine-5'-aldehyde.
-
Transamination: The PLP-dependent aminotransferase PacE (also referred to as Pac5) then catalyzes the transamination of the 5'-aldehyde group.
-
Dehydration: Finally, the cupin-2 domain-containing enzyme PacM (also referred to as Pac13) mediates a dehydration reaction to form the characteristic 3'-deoxy-4',5'-enamide linkage.
Final Assembly
The final step in the biosynthesis of this compound involves the attachment of the modified uridine nucleoside to the peptide backbone. This is proposed to occur through the formation of an amide bond between the carboxyl group of the DABA residue and the 5'-amino group of the 3'-deoxy-4',5'-enamino-uridine.
Quantitative Data
While extensive qualitative studies have elucidated the pacidamycin biosynthetic pathway, comprehensive quantitative data for all the enzymes involved is still emerging. The following table summarizes the available kinetic data for the dehydratase PacM (Pac13).
Table 2: Kinetic Parameters for PacM (Pac13)
| Substrate | kcat (min⁻¹) | KM (mM) | Reference |
| Uridine-5'-aldehyde | 3.63 ± 0.3 | 5.86 ± 0.9 |
Note: Further research is required to determine the kinetic parameters for the other enzymes in the pathway, particularly the NRPS components.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biosynthesis of this compound.
In Vitro Characterization of NRPS Adenylation Domains: ATP-[³²P]PPi Exchange Assay
This assay is used to determine the substrate specificity of the adenylation domains of the NRPS enzymes (PacL, PacO, PacP). The assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified adenylation domain-containing protein (e.g., PacL, PacO, or PacP)
-
Amino acid substrates (e.g., L-m-Tyrosine, L-Alanine, 2,3-diaminopropionate as a proxy for DABA)
-
ATP
-
[³²P]Pyrophosphate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Activated charcoal
-
Wash buffer (e.g., 100 mM sodium pyrophosphate, 3.5% perchloric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP (e.g., 1 mM), the amino acid substrate to be tested (e.g., 1 mM), and [³²P]PPi.
-
Initiate the reaction by adding the purified enzyme to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Quench the reaction by adding a solution of activated charcoal in wash buffer. The charcoal will bind the ATP, including any newly formed [³²P]ATP.
-
Wash the charcoal pellet multiple times with the wash buffer to remove unincorporated [³²P]PPi.
-
After the final wash, resuspend the charcoal pellet in water and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the adenylation activity of the enzyme with the tested amino acid.
-
Perform control reactions without the enzyme or without the amino acid substrate to determine background levels.
In-Frame Gene Deletion in Streptomyces coeruleorubidus
This protocol describes the generation of an in-frame gene deletion mutant in S. coeruleorubidus to investigate the function of a specific pac gene. This method utilizes intergeneric conjugation from E. coli and a temperature-sensitive replicon for selection of double-crossover events.
Materials:
-
Streptomyces coeruleorubidus wild-type strain
-
E. coli ET12567/pUZ8002 (donor strain)
-
Temperature-sensitive shuttle vector (e.g., pKC1139)
-
Antibiotics (e.g., apramycin (B1230331), nalidixic acid)
-
ISP4 medium (for conjugation)
-
R2YE medium (for regeneration)
-
Appropriate growth media for E. coli and Streptomyces
Procedure:
-
Construct the Gene Knockout Plasmid:
-
Clone the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target pac gene into the shuttle vector. The flanking regions should be cloned in a way that results in an in-frame deletion upon homologous recombination.
-
Introduce a selectable marker (e.g., an apramycin resistance cassette) between the two flanking regions.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain containing the knockout plasmid and the S. coeruleorubidus recipient strain to mid-log phase.
-
Wash and mix the donor and recipient cells.
-
Plate the cell mixture onto ISP4 medium and incubate to allow for conjugation.
-
Overlay the plates with apramycin and nalidixic acid to select for exconjugants.
-
-
Selection of Single Crossover Mutants:
-
Pick the resulting apramycin-resistant colonies and streak them onto fresh selective plates. These colonies represent single-crossover events where the entire plasmid has integrated into the chromosome.
-
-
Selection of Double Crossover Mutants:
-
To select for the second crossover event that results in the deletion of the target gene and the loss of the vector backbone, subject the single-crossover mutants to non-selective growth conditions.
-
Plate the progeny onto a medium that allows for the identification of colonies that have lost the vector-encoded resistance marker (if applicable) but retained the marker introduced with the deletion cassette.
-
Replica-plate colonies to identify those that are sensitive to the antibiotic corresponding to the vector backbone resistance marker.
-
-
Verification of the Mutant:
-
Confirm the in-frame deletion in the selected colonies by PCR using primers that flank the deleted region and by Southern blot analysis.
-
Heterologous Expression of the Pacidamycin Gene Cluster in Streptomyces lividans
This protocol allows for the production of pacidamycins in a well-characterized and genetically amenable host, Streptomyces lividans.
Materials:
-
Streptomyces lividans host strain (e.g., TK24)
-
Cosmid or BAC vector containing the entire pac gene cluster
-
E. coli ET12567/pUZ8002 (donor strain)
-
Appropriate antibiotics for selection
-
ISP4 medium (for conjugation)
-
Production medium (e.g., R5A medium)
-
Analytical equipment (HPLC, LC-MS)
Procedure:
-
Introduction of the Gene Cluster into S. lividans:
-
Introduce the cosmid or BAC carrying the pac gene cluster into the E. coli donor strain.
-
Perform intergeneric conjugation between the E. coli donor and the S. lividans recipient strain as described in the gene deletion protocol.
-
Select for S. lividans exconjugants containing the pac gene cluster using the appropriate antibiotic selection.
-
-
Cultivation and Production:
-
Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB).
-
After sufficient growth, inoculate the production medium with the seed culture.
-
Incubate the production culture under optimal conditions for pacidamycin production (e.g., 28-30°C, with shaking).
-
-
Extraction and Analysis of Pacidamycins:
-
After a suitable incubation period (e.g., 5-7 days), harvest the culture broth.
-
Extract the pacidamycins from the culture supernatant or mycelium using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or butanol).
-
Analyze the crude extract for the presence of pacidamycins using HPLC and confirm their identity by LC-MS by comparing the retention times and mass spectra with those of authentic standards.
-
Visualizing the Pathway
The following diagrams illustrate the key molecular events in the biosynthesis of this compound.
References
The Pacidamycin 3 Gene Cluster: A Technical Guide to Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycins are a class of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[1] They exhibit potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its intrinsic antibiotic resistance. The unique chemical scaffold of pacidamycins, which includes a pseudopeptide backbone, an atypical 3'-deoxyuridine (B14125) aminonucleoside, and a rare internal ureido moiety, makes them attractive candidates for the development of new antibiotics.[1][2][3] Pacidamycins function by inhibiting translocase I (MraY), an essential bacterial enzyme in cell wall biosynthesis that has not yet been clinically targeted.[2] This document provides a comprehensive technical overview of the identification and analysis of the pacidamycin 3 gene cluster, detailing the experimental methodologies employed and presenting key findings.
Identification of the Pacidamycin Gene Cluster
The identification of the pacidamycin biosynthetic gene cluster in Streptomyces coeruleorubidus NRRL 18370 was a critical step in understanding and engineering the production of these complex molecules. Researchers employed a multi-pronged approach, combining traditional molecular biology techniques with modern genomics.
Initial efforts involved conventional methods such as probing a cosmid library with PCR and Southern blotting. However, due to the novelty of the pacidamycin structure, a more advanced strategy was necessary. This led to the use of state-of-the-art genome scanning and in silico hybridization to pinpoint the gene cluster. A significant breakthrough came with 454 shotgun genome sequencing of the producer organism.
Bioinformatic analysis of the sequencing data identified a contiguous DNA sequence (contig) of approximately 31-kb containing 22 open reading frames (ORFs). These genes were designated pacA through pacV. The cluster was found to encode a highly dissociated nonribosomal peptide synthetase (NRPS) system, along with various tailoring enzymes responsible for the unique structural features of pacidamycins.
Experimental Workflow for Gene Cluster Identification
Caption: Workflow for the Identification of the Pacidamycin Gene Cluster.
Analysis of the Pacidamycin Gene Cluster: Key Experiments
To validate the function of the identified gene cluster and to elucidate the roles of specific genes, two primary experimental strategies were employed: gene disruption in the native producer and heterologous expression of the entire cluster in a model host organism.
Gene Disruption Studies
Targeted gene knockouts were instrumental in confirming the involvement of the pac cluster in pacidamycin biosynthesis. The production of pacidamycins was completely abolished in mutants where the pacO and pacP genes were deleted, demonstrating their essential role in the biosynthesis. Furthermore, the disruption of pacQ, a gene predicted to be involved in the synthesis of the non-proteinogenic amino acid 2,3-diaminobutyric acid (DABA), led to a significant reduction in the yield of all pacidamycins to less than 1% of the wild-type production.
| Gene Target | Mutant Strain | Pacidamycin Production | Reference |
| pacO | ΔpacO | Abolished | |
| pacP | ΔpacP | Abolished | |
| pacQ | ΔpacQ | Reduced to <1% of wild-type | |
| pacU | ΔpacU | Production of pacidamycin D abolished |
Heterologous Expression
The identity of the pacidamycin biosynthetic gene cluster was unequivocally confirmed by its heterologous expression in Streptomyces lividans, a well-characterized host organism that does not naturally produce pacidamycins. The introduction of the entire ~31-kb gene cluster into S. lividans resulted in the production of pacidamycin D and a newly identified analogue, pacidamycin S. This experiment provided definitive proof that the identified gene cluster is sufficient for the biosynthesis of pacidamycins.
Proposed Biosynthetic Pathway of Pacidamycin
The biosynthesis of the pacidamycin core structure is a complex process orchestrated by a series of enzymes encoded by the pac gene cluster. The pathway involves the synthesis of unique precursors, their assembly by a dissociated NRPS system, and subsequent tailoring reactions. A key feature is the synthesis of (2S,3S)-2,3-diaminobutyric acid (DABA), a non-proteinogenic amino acid that forms a central part of the peptide backbone.
Caption: Proposed Biosynthetic Pathway for Pacidamycin.
Experimental Protocols
Gene Disruption in Streptomyces coeruleorubidus
Gene disruption in S. coeruleorubidus was achieved using a PCR-targeting approach, such as the REDIRECT technology. This method involves the replacement of the target gene with an antibiotic resistance cassette via homologous recombination.
-
Design of Primers: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences that anneal to the antibiotic resistance cassette template.
-
PCR Amplification of Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the desired antibiotic resistance marker (e.g., apramycin (B1230331) resistance) to generate a linear disruption cassette.
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113 cells containing the pIJ790 plasmid, which expresses the λ Red recombinase system, and the cosmid carrying the pacidamycin gene cluster.
-
Electroporation and Recombination: Electroporate the purified PCR product into the prepared E. coli cells. The λ Red system will mediate the recombination between the disruption cassette and the target gene on the cosmid.
-
Selection and Verification in E. coli: Select for recombinant cosmids by plating on media containing the appropriate antibiotics. Verify the correct gene replacement by PCR and restriction digestion.
-
Conjugation into S. coeruleorubidus: Transfer the recombinant cosmid from E. coli to S. coeruleorubidus via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the native gene with the disruption cassette.
-
Verification of Mutants: Confirm the gene knockout in S. coeruleorubidus by PCR and subsequent analysis of pacidamycin production by LC-MS.
Heterologous Expression in Streptomyces lividans
The large size of the pacidamycin gene cluster necessitates the use of specialized cloning and expression systems.
-
Cloning of the Gene Cluster: Clone the entire ~31-kb pacidamycin gene cluster into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid vector that can accommodate large DNA inserts.
-
Transformation of S. lividans: Introduce the vector containing the pacidamycin gene cluster into a suitable S. lividans host strain (e.g., S. lividans TK24) via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection of Recombinant Strains: Select for S. lividans transformants containing the expression vector using an appropriate antibiotic resistance marker.
-
Fermentation and Production: Cultivate the recombinant S. lividans strain in a suitable production medium.
-
Extraction and Analysis: Extract the secondary metabolites from the culture broth and analyze for the production of pacidamycins using LC-MS.
LC-MS Analysis of Pacidamycins
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the detection and quantification of pacidamycins.
-
Sample Preparation:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or butanol.
-
Evaporate the organic phase to dryness under reduced pressure.
-
Reconstitute the dried extract in a small volume of methanol (B129727) or a suitable solvent compatible with the LC-MS system.
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with water and acetonitrile, both typically containing 0.1% formic acid to improve ionization.
-
Gradient: A typical gradient might start with a low percentage of acetonitrile, increasing to a high percentage over the course of the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass of the produced compounds, confirming their elemental composition. For quantification, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be used for enhanced sensitivity and selectivity.
-
Conclusion
The successful identification and functional analysis of the this compound gene cluster have provided a solid foundation for future research and development of this promising class of antibiotics. The detailed methodologies outlined in this guide, from gene cluster identification to heterologous expression and quantitative analysis, serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery. The ability to manipulate the pacidamycin biosynthetic pathway through genetic engineering opens up exciting possibilities for the creation of novel pacidamycin analogues with improved therapeutic properties, contributing to the ongoing fight against antibiotic resistance.
References
- 1. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
The Core Mechanism of Action of Pacidamycin 3 Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycin 3, a member of the uridyl peptide class of antibiotics, exhibits potent and specific activity against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular target, cellular uptake, and the mechanisms by which P. aeruginosa can develop resistance. The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for researchers and professionals in the field of antibiotic drug development.
Introduction
The pacidamycins are a complex of nucleosidyl-peptide antibiotics produced by Streptomyces coeruleorubidus.[1][2] First identified in 1989, this class of antibiotics has garnered interest due to its specific and potent activity against Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antimicrobial agents.[1][2][3] this compound is one of the congeners within this complex, sharing a common structural scaffold characterized by a uridine-derived nucleoside linked to a peptide backbone. This guide will focus on the molecular interactions and cellular processes that underpin the antibacterial effect of this compound against P. aeruginosa.
Molecular Target: Inhibition of MraY
The primary molecular target of this compound is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY or Translocase I. MraY is an essential integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. It catalyzes the transfer of the N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I. This is a critical, membrane-associated step in the construction of the bacterial cell wall.
By inhibiting MraY, this compound effectively blocks the synthesis of peptidoglycan, leading to a compromise in the structural integrity of the bacterial cell wall. This ultimately results in cell lysis and bacterial death, classifying pacidamycins as bactericidal agents. The inhibition of MraY represents a clinically unexploited therapeutic target, making the pacidamycins and other MraY inhibitors a promising area for novel antibiotic development.
Caption: Inhibition of MraY by this compound blocks Lipid I formation.
Cellular Uptake and Resistance Mechanisms
The efficacy of this compound against P. aeruginosa is critically dependent on its ability to cross the bacterial cell envelope and reach its cytoplasmic target, MraY. Conversely, the primary mechanisms of resistance to pacidamycins in P. aeruginosa involve alterations in cellular uptake and active efflux.
Cellular Uptake via the Oligopeptide Permease (Opp) System
This compound, being a peptide-containing molecule, is actively transported across the inner membrane of P. aeruginosa by the oligopeptide permease (Opp) system. The Opp system is an ATP-binding cassette (ABC) transporter responsible for the uptake of small peptides. This reliance on a specific transport system for entry is a key determinant of the selective activity of pacidamycins.
Resistance Mechanisms
P. aeruginosa can develop resistance to pacidamycins through two primary mechanisms:
-
Impaired Uptake: High-level resistance to pacidamycins arises from mutations in the genes encoding components of the Opp system. Inactivation of the Opp permease prevents the antibiotic from reaching its target in the cytoplasm, rendering the bacterium resistant. This is the most frequently observed mechanism of resistance.
-
Active Efflux: Lower-level resistance can be mediated by the overexpression of multidrug resistance (MDR) efflux pumps. These pumps, such as MexAB-OprM and MexCD-OprJ, can actively transport pacidamycins out of the cell, reducing the intracellular concentration of the antibiotic below the threshold required for effective MraY inhibition.
Caption: this compound uptake and resistance pathways in P. aeruginosa.
Quantitative Data
Specific quantitative data for this compound is limited in publicly accessible literature. The available data often pertains to the pacidamycin complex as a whole or to other specific congeners.
| Parameter | Organism/Target | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 8 - 64 µg/mL (for the pacidamycin complex) | |
| Frequency of Resistance | Pseudomonas aeruginosa | < 3.5 x 10⁻⁶ |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture of P. aeruginosa in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound at which there is no visible turbidity.
Caption: Workflow for MIC determination of this compound.
MraY Inhibition Assay (In Vitro)
This protocol describes a general approach to measuring the inhibition of MraY activity.
Objective: To quantify the inhibitory activity of this compound against purified MraY.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate (C₅₅-P)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Method for detecting product formation (e.g., HPLC, radioactive labeling, or a coupled enzyme assay)
Procedure:
-
Prepare a reaction mixture containing assay buffer, MraY, and C₅₅-P.
-
Add varying concentrations of this compound to the reaction mixtures and pre-incubate.
-
Initiate the reaction by adding UDP-MurNAc-pentapeptide.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction (e.g., by adding a quenching agent like EDTA).
-
Quantify the amount of Lipid I formed.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Analysis of Resistance Mechanisms
5.3.1. Opp Permease Uptake Assay
A general approach involves using a competitive uptake assay with a labeled peptide substrate.
5.3.2. Efflux Pump Overexpression Analysis
This can be assessed by quantifying the expression of efflux pump genes using quantitative real-time PCR (qRT-PCR).
Conclusion
This compound is a targeted antibacterial agent with a specific mechanism of action against Pseudomonas aeruginosa. Its inhibition of the essential cell wall synthesis enzyme MraY makes it a valuable lead compound for the development of new antibiotics. However, the potential for resistance development through impaired uptake or active efflux highlights the importance of understanding these mechanisms in the design of future therapeutic strategies. Further research to obtain more detailed quantitative data on this compound and to explore strategies to overcome resistance is warranted.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Inhibition of MraY Translocase by Pacidamycin 3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with unexploited mechanisms of action. The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) represents a promising, yet clinically unexploited, target. MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis, a pathway critical for the survival of nearly all bacteria. Pacidamycin 3, a member of the uridyl peptide family of natural product antibiotics, specifically inhibits MraY, thereby blocking bacterial cell wall construction. This technical guide provides a detailed overview of the MraY translocase, the inhibitory mechanism of this compound, quantitative data for related MraY inhibitors, and detailed experimental protocols for studying this interaction.
The MraY Translocase: A Critical Hub in Peptidoglycan Synthesis
MraY, or Translocase I, is a polytopic integral membrane protein crucial for bacterial viability. It functions at the cytoplasmic membrane, catalyzing the transfer of the phospho-N-acetylmuramoyl-pentapeptide (p-MurNAc-pp) moiety from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P). This reaction, which is dependent on a Mg²⁺ cofactor, yields undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I. Lipid I is the foundational building block for the bacterial cell wall, which is subsequently flipped across the membrane to the periplasm for polymerization into the peptidoglycan layer.
The crystal structure of MraY from Aquifex aeolicus (MraYAA) reveals a protein with ten transmembrane helices. The active site is located in a conserved, shallow cleft on the cytoplasmic face of the enzyme, making it accessible to inhibitors. Given its essential role and conservation across a wide range of bacteria, MraY is an attractive target for the development of new antibiotics.
This compound: A Uridyl Peptide Inhibitor
Pacidamycins are a family of uridyl tetra/pentapeptide antibiotics produced by Streptomyces coeruleorubidus. They exhibit potent activity, notably against the Gram-negative pathogen Pseudomonas aeruginosa. Structurally, pacidamycins share a common scaffold: a 3'-deoxyuridine (B14125) nucleoside linked via an enamide bond to a peptide backbone that includes non-proteinogenic amino acids. This compound is a specific congener within this family. Like other nucleoside antibiotics that target MraY, the uracil-ribose portion of the molecule is a crucial determinant for binding to the enzyme.
Mechanism of MraY Inhibition
Structural and biochemical studies on MraY in complex with various nucleoside inhibitors have elucidated a common mechanism of action that is applicable to this compound.
-
Binding Site: this compound binds to the conserved, shallow active site on the cytoplasmic face of MraY. This binding event physically obstructs the enzyme's substrates from accessing the catalytic residues.
-
Key Interactions: The inhibition is primarily driven by interactions within distinct "hot spots" in the binding pocket.
-
Uridine (B1682114) Pocket (HS1): This is the most critical interaction site. The uridine moiety of pacidamycin, common to all nucleoside inhibitors, occupies a well-defined pocket. The uracil (B121893) base engages in hydrogen bonding with residues like K70 and is stabilized by a π-π stacking interaction with a key phenylalanine residue (F262 in MraYAA).
-
Uridine-Adjacent Pocket (HS2): The diverse peptide portion of this compound extends into this adjacent pocket. This region is responsible for accommodating the varied chemical structures of different inhibitor classes and contributes significantly to binding affinity and specificity.
-
Other Hot Spots: Depending on the inhibitor's structure, other hot spots, including a Mg²⁺ cofactor binding site (HS5), can be engaged, explaining the different kinetic profiles (e.g., competitive vs. non-competitive inhibition) observed among various MraY inhibitors.
-
Quantitative Data on MraY Inhibition
| Inhibitor Class | Compound | IC₅₀ (nM) for MraYAA | Reference(s) |
| Uridyl Peptide | This compound | Not Reported | - |
| Mureidomycin | 3'-hydroxymureidomycin A | 52 | |
| Liposidomycin/Caprazamycin | Carbacaprazamycin | 104 | |
| Capuramycin | Capuramycin | 185 |
Experimental Protocols for Studying MraY Inhibition
The inhibition of MraY by compounds like this compound can be quantified using several established in vitro assays. Below are detailed methodologies for two common approaches.
Thin-Layer Chromatography (TLC)-Based Activity Assay
This method directly measures the enzymatic conversion of a radiolabeled substrate to the lipid product, which are then separated by TLC and quantified.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Buffer: 50 mM Tris-HCl (pH 7.5)
-
Cations: 20 mM MgCl₂
-
Detergent (for solubilized enzyme): 0.5% Triton X-100
-
Lipid Substrate: 50 µM Undecaprenyl phosphate (C₅₅-P)
-
Inhibitor: Varying concentrations of this compound (or DMSO for control)
-
Enzyme: Purified MraY translocase (e.g., 0.5-1.0 µg)
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the radiolabeled substrate, UDP-MurNAc-[¹⁴C]pentapeptide, to a final concentration of 20 µM.
-
Incubation: Incubate the reaction for 30 minutes at 37°C.
-
Quenching: Stop the reaction by adding 1-butanol. Vortex vigorously to extract the lipid components into the butanol phase.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
TLC Spotting: Carefully spot a defined volume of the upper butanol layer (containing Lipid I) onto a silica (B1680970) gel TLC plate.
-
Chromatography: Develop the TLC plate in a chamber with a solvent system such as chloroform/methanol/water/ammonium hydroxide (B78521) (e.g., 88:48:10:1 v/v).
-
Detection and Quantification: Dry the plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager. The amount of product ([¹⁴C]Lipid I) is quantified by densitometry of the corresponding spot.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This high-throughput method uses a fluorescently labeled substrate to monitor enzyme activity continuously.
Methodology:
-
Assay Components:
-
Donor Substrate: UDP-MurNAc-pentapeptide labeled with a donor fluorophore (e.g., N-methylanthraniloyl, MANT).
-
Acceptor: A hydrophobic acceptor fluorophore (e.g., a Bodipy dye) incorporated into the detergent micelles alongside the C₅₅-P lipid substrate and the MraY enzyme.
-
-
Assay Plate Preparation: In a 384-well microplate, add varying concentrations of this compound dissolved in DMSO. Include positive (no enzyme) and negative (DMSO only) controls.
-
Enzyme/Acceptor/Lipid Mix Addition: Add a pre-mixed solution containing the MraY enzyme, C₅₅-P, and the acceptor fluorophore in an appropriate assay buffer (e.g., 50 mM HEPES, 20 mM MgCl₂, 0.05% DDM, pH 7.5).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the fluorescent donor substrate (e.g., MANT-UDP-MurNAc-pp).
-
Signal Detection: Immediately place the microplate in a fluorescence plate reader. Excite the donor fluorophore (e.g., at ~340 nm) and measure the emission of both the donor (e.g., ~440 nm) and the acceptor (e.g., ~515 nm) over time.
-
Principle of Detection: As MraY catalyzes the reaction, the donor-labeled p-MurNAc-pp is transferred to the C₅₅-P in the micelle. This brings the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET (increased acceptor emission and decreased donor emission).
-
Data Analysis: The initial rate of reaction is determined from the slope of the acceptor fluorescence signal over time. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound and other uridyl peptide antibiotics represent a validated class of inhibitors against the essential bacterial enzyme MraY. Their mechanism of action, centered on blocking the highly conserved cytoplasmic active site, makes them valuable candidates for further drug development. While specific quantitative inhibition data for this compound remains to be published, the potent, often nanomolar, activity of related nucleoside inhibitors underscores the promise of this chemical scaffold. The detailed experimental protocols provided herein offer robust methods for characterizing these and other novel MraY inhibitors. Future research should focus on structure-based drug design, leveraging the known inhibitor-bound crystal structures of MraY to synthesize pacidamycin analogs with improved pharmacokinetic properties and a broader spectrum of activity, thereby advancing the fight against antimicrobial resistance.
Structural elucidation of the pacidamycin family of antibiotics
An In-depth Technical Guide to the Structural Elucidation of the Pacidamycin Family of Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pacidamycins are a family of nucleoside-peptide antibiotics first isolated from the fermentation broth of Streptomyces coeruleorubidus[1][2]. They exhibit a narrow but potent spectrum of activity, primarily against the opportunistic pathogen Pseudomonas aeruginosa[2][3]. Their unique mode of action involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway that has not been clinically targeted by other antibiotics, making the pacidamycins an attractive scaffold for novel drug development[3][4][5].
The structural elucidation of the pacidamycin family revealed a complex and unprecedented architecture, presenting a significant challenge to chemists. Key structural features that define this family include[5][6][7]:
-
A 3'-deoxyuridine (B14125) nucleoside moiety.
-
A non-proteinogenic amino acid, (2S,3S)-diaminobutyric acid (DABA) , which serves as a central scaffold.
-
A unique 4',5'-enamide linkage connecting the DABA residue to the uridine (B1682114) core.
-
A pseudopeptide backbone with a double inversion of the chain direction, incorporating a rare internal ureido linkage .
The various members of the pacidamycin family, known as congeners, share this common core but differ in the amino acid composition of the N-terminal peptide chain[1][6]. This guide provides a detailed overview of the experimental methodologies, key data, and logical processes employed in the complete structural determination of these complex natural products.
Isolation and Structural Characterization
The initial discovery and subsequent characterization of the pacidamycins relied on a combination of classic microbiology and advanced spectroscopic techniques.
Fermentation and Isolation
The pacidamycins are produced by Streptomyces coeruleorubidus strain AB 1183F-64, originally isolated from a soil sample[2]. Initial fermentation yields were low (1-2 mg/L), but through strain selection, manipulation of the fermentation medium, and directed biosynthesis, production was significantly increased to over 100 mg/L[2].
Directed Biosynthesis: After the initial structures were determined, researchers found that supplementing the fermentation medium with specific amino acids could direct the biosynthesis towards the production of desired congeners[2]. For example, feeding phenylalanine analogues to the culture led to the creation of new halopacidamycins[8].
The general workflow for obtaining purified pacidamycins is outlined below.
Core Structure and Congeners
All pacidamycins share a common structural framework consisting of a 3'-deoxyuridine core linked via a 4',5'-enamide bond to an N-methylated (2S,3S)-diaminobutyric acid (DABA) residue. An L-Alanine is attached to the α-amino group of DABA, which is in turn linked to a C-terminal aromatic amino acid via a ureido bond. The congeners differ in the amino acid or dipeptide attached to the β-amino group of the central DABA residue[5][6].
| Pacidamycin Congener | Variable N-Terminal Moiety (R) | C-Terminal Aromatic Moiety (R') | Molecular Formula | Molecular Weight (Da) |
| Pacidamycin 1 | L-Ala-L-m-Tyr | L-Trp | C₄₄H₅₂N₁₀O₁₂ | 924.95 |
| Pacidamycin 2 | L-m-Tyr | L-Trp | C₄₂H₄₉N₉O₁₁ | 871.90 |
| Pacidamycin 3 | L-Ala-L-m-Tyr | L-Phe | C₄₄H₅₃N₉O₁₂ | 911.95 |
| Pacidamycin 4 | L-m-Tyr | L-Phe | C₄₂H₅₀N₈O₁₁ | 858.90 |
| Pacidamycin 5 | L-Ala-L-m-Tyr | L-m-Tyr | C₄₄H₅₃N₉O₁₃ | 927.95 |
| Pacidamycin D | L-Ala | L-Phe | C₃₃H₄₀N₈O₁₀ | 708.72 |
| Pacidamycin S | L-Ala | L-Trp | C₃₃H₃₉N₉O₁₀ | 733.72 |
Data compiled from multiple sources, including[5][6][7]. Note that m-Tyr refers to meta-Tyrosine.
Experimental Protocols and Data Interpretation
The definitive structures of the pacidamycins were pieced together using a combination of mass spectrometry for molecular formula and fragmentation, and multidimensional NMR for atomic connectivity and stereochemistry.
Mass Spectrometry
-
Methodology: Fast Atom Bombardment (FAB-MS) and tandem mass spectrometry (MS-MS) were the primary techniques used in the initial structural elucidation[1]. Later studies employed electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) for more precise mass determination and fragmentation analysis[6][9].
-
Data Interpretation: HRMS provides the exact molecular formula, allowing for the determination of the elemental composition. MS-MS experiments were crucial for sequencing the peptide backbone. By inducing fragmentation and analyzing the resulting daughter ions, researchers could identify the constituent amino acids and determine their sequence, including the unusual ureido and β-amino linkages.
NMR Spectroscopy
-
Methodology: Due to the complexity of the molecules, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments were essential. The structures were determined using techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) in solvents like D₂O[1][8].
-
Data Interpretation:
-
COSY spectra were used to identify proton-proton spin systems within each amino acid and the sugar moiety.
-
HMQC/HSQC correlated directly bonded protons and carbons, helping to assign carbon signals.
-
HMBC was critical for piecing the fragments together. Long-range (2-3 bond) correlations from protons to carbons allowed for the connection of adjacent amino acid residues, the linkage of the peptide chain to the DABA core, and the connection of the DABA residue to the 3'-deoxyuridine via the enamide bond.
-
-
Challenges: The ¹H NMR spectra of pacidamycins are noted to be complex due to the presence of several conformational states in solution, leading to broadened signals or multiple sets of resonances for a single proton[8].
Stereochemical Elucidation
-
Methodology: The absolute stereochemistry of the constituent amino acids and the nucleoside was determined through a combination of chemical degradation, synthesis of standards, and total synthesis of a derivative product[10].
-
Key Findings:
-
Amino Acids: Degradation experiments followed by analysis showed that the alanine (B10760859) and tryptophan residues possessed the natural L (S) configuration[10].
-
DABA Core: The unique 3-methylamino-2-aminobutyric acid was determined to have the (2S, 3S) configuration[10].
-
C(4') Stereocenter: The stereochemistry of the C(4')-C(5') exocyclic olefin could not be assigned directly. Therefore, the natural product was hydrogenated to create dihydropacidamycin D. The total synthesis of dihydropacidamycin D and comparison with the hydrogenated natural product confirmed that hydrogenation produces an (R) configuration at the C(4') position[10].
-
The logical flow of combining these techniques to arrive at the final structure is depicted below.
Biosynthesis and Enzymatic Logic
The elucidation of the pacidamycin structure paved the way for investigating its biosynthesis. Genomic sequencing of S. coeruleorubidus identified a 31-kb biosynthetic gene cluster (BGC) containing 22 proteins (PacA-V) responsible for its production[4][5][6][11]. This cluster includes highly dissociated non-ribosomal peptide synthetase (NRPS) modules and various tailoring enzymes.
Key biosynthetic steps include:
-
DABA Synthesis: The central (2S,3S)-DABA moiety is synthesized from L-threonine by the enzymes PacQ, PacS, and PacT[5].
-
3'-deoxyuridine Formation: The unique 3'-deoxyuridine is generated from uridine-5'-aldehyde by a small, monomeric dehydratase enzyme, Pac13[12].
-
NRPS Assembly: The peptide backbone is assembled by a series of dissociated NRPS enzymes (e.g., PacL, PacO, PacP) that activate and link the constituent amino acids[5][6][11].
-
Ureido Bond Formation: The unusual ureido linkage is formed in vitro by the combined action of enzymes PacL, PacJ, PacN, and PacO[5][11].
A simplified overview of the biosynthetic pathway highlights the convergence of these modules.
Conclusion
The structural elucidation of the pacidamycin family of antibiotics was a significant achievement, revealing a novel and complex molecular architecture. The successful determination was made possible by the synergistic application of advanced spectroscopic methods, particularly MS-MS and 2D NMR, complemented by classical chemical degradation and total synthesis for unambiguous stereochemical assignment. The knowledge gained from this work not only defined a new class of antibiotics but also provided the foundation for understanding their unique biosynthetic machinery. This detailed structural and biosynthetic information is now guiding efforts in combinatorial biosynthesis and synthetic chemistry to generate novel pacidamycin analogues with improved therapeutic properties, offering a promising avenue for the development of new drugs against resistant pathogens like P. aeruginosa.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pacidamycins produced by Streptomyces coeruleorubidus, NRRL 18370 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereochemical elucidation and total synthesis of dihydropacidamycin D, a semisynthetic pacidamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pac13 is a Small, Monomeric Dehydratase that Mediates the Formation of the 3'-Deoxy Nucleoside of Pacidamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dissociated Nonribosomal Peptide Synthetase Machinery in Pacidamycin 3 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacidamycins, a family of peptidyl-nucleoside antibiotics, exhibit potent activity against Pseudomonas aeruginosa by inhibiting the translocase MraY, a crucial enzyme in bacterial cell wall biosynthesis.[1][2][3][4] Their unique structural features, including non-proteinogenic amino acids and a rare ureido linkage, are assembled by a highly dissociated and unusual Nonribosomal Peptide Synthetase (NRPS) system.[1][2][3] This technical guide provides an in-depth exploration of the NRPS-mediated biosynthesis of Pacidamycin 3, focusing on the genetic organization, enzymatic functions, and the experimental methodologies used to elucidate this fascinating pathway.
The Pacidamycin Biosynthetic Gene Cluster: A Dissociated Assembly Line
The biosynthetic gene cluster for pacidamycins was identified in Streptomyces coeruleorubidus NRRL 18370 and spans approximately 31 kb, encoding 22 proteins (PacA-V).[1][2] Unlike canonical NRPS systems where large, multidomain enzymes are encoded by single genes, the pacidamycin cluster features a highly dissociated set of NRPS modules.[1][2] This fragmented assembly line consists of multiple individual proteins encoding adenylation (A), thiolation (T), condensation (C), and thioesterase (TE) domains.[1][2]
Table 1: Key NRPS and Associated Proteins in Pacidamycin Biosynthesis
| Gene | Protein | Predicted Function/Domains | Role in Pacidamycin Biosynthesis | Reference |
| pacL | PacL | C*-A-T | Activates and tethers the C-terminal aromatic amino acid (m-Tyr, Phe, or Trp). Requires PacJ for activity. | [1][2] |
| pacO | PacO | A | Activates and selects L-Ala for incorporation. Essential for pacidamycin synthesis. | [1][2] |
| pacP | PacP | A-T-TE | Activates and tethers 2,3-diaminobutyric acid (DABA). Essential for pacidamycin synthesis. | [1][2] |
| pacJ | PacJ | MbtH-like protein | Activates the adenylation domain of PacL. | [5] |
| pacN | PacN | C-T | Involved in the formation of the ureido linkage between L-Ala and the C-terminal aromatic amino acid. | [1] |
| pacQ,S,T | PacQ,S,T | DABA biosynthesis | Catalyze the formation of the non-proteinogenic amino acid DABA from L-Thr. | [1][2] |
| pacU | PacU | A | Predicted to be involved in the activation of L-Ala for Pacidamycin D formation. | [2] |
C* indicates a truncated and likely non-functional C domain.
Elucidating NRPS Function: Gene Deletion and In Vitro Reconstitution
The essential roles of the dissociated NRPS components have been confirmed through a combination of in vivo gene disruption and in vitro enzymatic assays.
Impact of NRPS Gene Deletions on Pacidamycin Production
In-frame deletion of key NRPS genes in S. coeruleorubidus provided critical insights into their necessity for pacidamycin biosynthesis.
Table 2: Effects of Gene Deletions on Pacidamycin Production
| Mutant Strain | Deleted Gene(s) | Effect on Pacidamycin Production | Reference |
| ΔpacO | pacO | Production completely abolished | [1][2] |
| ΔpacP | pacP | Production completely abolished | [1][2] |
| ΔpacQ | pacQ | Production reduced to < 1% of wild-type levels | [2] |
| ΔpacU | pacU | Abolished production of Pacidamycin D, but not other pacidamycins | [2] |
Substrate Specificity of Adenylation Domains
The substrate specificity of the key adenylation domains was determined using the ATP-[³²P]PPi exchange assay, confirming their roles in activating the correct amino acid precursors.
Table 3: Substrate Specificity of Pacidamycin NRPS Adenylation Domains
| Protein | Substrate Tested | Relative Activity (%) | Reference |
| PacL (in presence of PacJ) | m-Tyr | 100 | [2] |
| L-Phe | High | [2] | |
| L-Trp | High | [2] | |
| L-Tyr | No significant activity | [2] | |
| PacO | L-Ala | 100 | [2] |
| PacP | L-2,3-diaminopropionate (DAP) | 100 | [2] |
Note: DAP was used as a proxy for the natural substrate, 2,3-diaminobutyric acid (DABA).
The Biosynthetic Pathway of this compound: A Step-by-Step NRPS Logic
The assembly of the this compound peptide backbone is a complex process involving the coordinated action of the dissociated NRPS enzymes. The proposed pathway highlights two chain-reversing steps, including the formation of a unique ureido linkage.
Caption: Proposed biosynthetic pathway for the peptide core of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of the pacidamycin NRPS machinery.
In-Frame Gene Deletion in S. coeruleorubidus
This protocol outlines the general steps for creating unmarked, in-frame gene deletions to study the function of the pac genes.
Caption: Experimental workflow for in-frame gene deletion.
Methodology:
-
Construction of the Disruption Cassette: A cassette containing a resistance marker (e.g., apramycin) flanked by FRT sites is amplified by PCR with primers containing sequences homologous to the regions flanking the target gene.
-
Introduction into E. coli: The disruption cassette is introduced into an E. coli strain containing the λ Red recombinase system (e.g., BW25113/pIJ790) to facilitate homologous recombination into a plasmid carrying the target gene and its flanking regions.
-
Conjugative Transfer: The resulting plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. coeruleorubidus via intergeneric conjugation.
-
Selection of Mutants: Exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette, are selected.
-
Verification: The correct in-frame deletion is confirmed by PCR analysis of genomic DNA from the mutant strain.
-
Phenotypic Analysis: The effect of the gene deletion on pacidamycin production is analyzed by comparing the metabolite profiles of the mutant and wild-type strains using LC-HRMS.
ATP-[³²P]PPi Exchange Assay for Adenylation Domain Activity
This assay measures the amino acid-dependent exchange of [³²P]pyrophosphate into ATP, which is a hallmark of adenylation domain activity.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A nonradioactive high-throughput assay for screening and characterization of adenylation domains for nonribosomal peptide combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Pacidamycin 3: A Technical Guide to its Unique Uridyl-Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 3 belongs to the pacidamycin family, a group of uridyl-peptide antibiotics (UPAs) produced by Streptomyces coeruleorubidus.[1][2] These compounds are of significant interest to the scientific community due to their novel scaffold, unique biosynthetic pathway, and clinically unexploited mode of action.[1] Pacidamycins exhibit a narrow spectrum of activity, specifically targeting the Gram-negative pathogen Pseudomonas aeruginosa. They function by inhibiting the enzyme translocase MraY, an essential component in the bacterial cell wall biosynthesis pathway that has not yet been clinically targeted.[3][4]
This technical guide provides an in-depth exploration of the core structural and functional aspects of this compound and the broader pacidamycin family. It covers their unique uridyl-peptide architecture, the intricacies of their biosynthesis, their mechanism of action, and relevant quantitative data. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area of antibiotic discovery.
The Unique Uridyl-Peptide Structure of Pacidamycins
The chemical architecture of pacidamycins is characterized by several unusual features that distinguish them from conventional peptide antibiotics.
A defining characteristic of the pacidamycin scaffold is the presence of a 3'-deoxyuridine (B14125) nucleoside. This moiety is attached to the peptide backbone via a 4',5'-enamide linkage. The biosynthesis of this atypical nucleoside is a key step in the overall pathway and involves the enzymatic activity of Pac13, a small, monomeric dehydratase.
The peptide backbone of pacidamycins is not a simple linear chain of amino acids. It incorporates nonproteinogenic amino acids, most notably (2S, 3S)-2,3-diaminobutyric acid (DABA). This diamino acid residue plays a crucial role in the structure, creating a branch point in the peptide chain. The peptide chain also undergoes a double inversion in its directionality. This is a consequence of the incorporation of the DABA residue and a rare internal ureido linkage that connects two of the amino acid residues.
The general structure of pacidamycins consists of this unique nucleoside linked to a tetra- or pentapeptide. The variation among different pacidamycins often lies in the specific amino acid residues at the N- and C-termini of the peptide chain.
Biosynthesis of Pacidamycin
The biosynthesis of pacidamycins is a complex process orchestrated by a dedicated gene cluster, designated pacA-V, spanning approximately 31 kilobases of genomic DNA in Streptomyces coeruleorubidus. This cluster encodes a suite of enzymes, including a highly dissociated set of nonribosomal peptide synthetase (NRPS) modules and various tailoring enzymes.
The assembly of the peptide backbone is carried out by the NRPS machinery. This system is composed of discrete, single-domain proteins that act in concert, a feature that makes the pacidamycin biosynthetic pathway a fascinating model for studying NRPS interactions. The NRPS enzymes are responsible for activating the constituent amino acids, including the nonproteinogenic ones, and catalyzing their condensation into the final peptide chain.
A key step in the biosynthesis of the nucleoside portion of pacidamycin is the formation of the 3'-deoxyuridine moiety. This reaction is catalyzed by the enzyme Pac13, which mediates the dehydration of uridine-5'-aldehyde.
The biosynthesis of the DABA residue is another critical part of the pathway, with a dedicated sub-cluster of genes likely involved in its synthesis from L-threonine.
// Nodes for precursors Uridine (B1682114) [label="Uridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amino_Acids [label="Amino Acids\n(L-Ala, L-m-Tyr, L-Trp, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Thr [label="L-Threonine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for biosynthetic enzymes and intermediates Pac13 [label="Pac13\n(Dehydratase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uridine_5_aldehyde [label="Uridine-5'-aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Deoxyuridine_moiety [label="3'-Deoxyuridine moiety", fillcolor="#FBBC05", fontcolor="#202124"]; PacQST [label="PacQST", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DABA [label="(2S, 3S)-DABA", fillcolor="#FBBC05", fontcolor="#202124"]; NRPS_machinery [label="NRPS Machinery\n(PacL, O, P, N, J, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide_backbone [label="Peptide Backbone", fillcolor="#FBBC05", fontcolor="#202124"]; Assembly [label="Final Assembly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pacidamycin [label="Pacidamycin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges representing the biosynthetic flow Uridine -> Pac13 [label="..."]; Pac13 -> Uridine_5_aldehyde [style=invis]; Uridine_5_aldehyde -> Deoxyuridine_moiety [label="Dehydration"]; L_Thr -> PacQST [label="..."]; PacQST -> DABA; Amino_Acids -> NRPS_machinery; DABA -> NRPS_machinery; NRPS_machinery -> Peptide_backbone; Deoxyuridine_moiety -> Assembly; Peptide_backbone -> Assembly; Assembly -> Pacidamycin; } dot Caption: Proposed biosynthetic pathway of pacidamycin.
Mechanism of Action: Inhibition of MraY
The antibacterial activity of pacidamycins stems from their specific inhibition of the enzyme phospho-MurNAc-pentapeptide translocase, commonly known as MraY. MraY is an integral membrane protein that catalyzes a crucial, membrane-associated step in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. Specifically, MraY facilitates the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.
By binding to MraY, pacidamycins block the formation of Lipid I, thereby halting the peptidoglycan synthesis pathway. This disruption of cell wall formation ultimately leads to bacterial cell death. The uridine moiety of pacidamycins and other uridyl-peptide antibiotics is known to interact with a conserved uridine binding pocket on the cytoplasmic face of MraY.
// Nodes for substrates and enzymes UDP_MurNAc_pp [label="UDP-MurNAc-pentapeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; C55_P [label="Undecaprenyl Phosphate (C55-P)", fillcolor="#F1F3F4", fontcolor="#202124"]; MraY [label="MraY (Translocase I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_I [label="Lipid I", fillcolor="#FBBC05", fontcolor="#202124"]; Peptidoglycan [label="Peptidoglycan Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pacidamycin [label="Pacidamycin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];
// Edges representing the reaction pathway UDP_MurNAc_pp -> MraY; C55_P -> MraY; MraY -> Lipid_I [label="Catalysis"]; Lipid_I -> Peptidoglycan;
// Edge representing inhibition Pacidamycin -> Inhibition [arrowhead=tee, color="#EA4335"]; Inhibition -> MraY [style=dashed, color="#EA4335"]; } dot Caption: Mechanism of MraY inhibition by pacidamycin.
Quantitative Data
The biological activity of pacidamycins has been quantified through various assays, primarily focusing on their minimum inhibitory concentrations (MICs) against target bacteria and their half-maximal inhibitory concentrations (IC50) against the MraY enzyme.
| Compound/Class | Organism/Enzyme | Assay Type | Value | Reference |
| Pacidamycins | Pseudomonas aeruginosa | MIC | 8 - 64 µg/mL | |
| Dihydropacidamycins | Escherichia coli (wild-type and resistant) | MIC | 4 - 8 µg/mL | |
| Pacidamycin D | MraY | IC50 | 22 nM | |
| 3'-Hydroxy Pacidamycin D | MraY | IC50 | 42 nM | |
| Carbacaprazamycin | MraYAA | IC50 | 104 nM | |
| Capuramycin | MraYAA | IC50 | 185 nM | |
| 3'-Hydroxymureidomycin A | MraYAA | IC50 | 52 nM |
Experimental Protocols
Fermentation and Purification of Pacidamycins
This protocol is a representative procedure based on methods described for the production and isolation of pacidamycins and related compounds from Streptomyces species.
1. Fermentation:
-
Strain: Streptomyces coeruleorubidus
-
Seed Culture: Inoculate a suitable seed medium (e.g., ISP2 broth: 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose monohydrate) with spores or a vegetative mycelial suspension. Incubate at 28-30°C with shaking (e.g., 180-220 rpm) for 48-72 hours.
-
Production Culture: Inoculate a production medium (e.g., Lactose Minimal Media) with the seed culture (e.g., 5% v/v). Incubate at 28-30°C with shaking for 5-7 days. For precursor-directed biosynthesis, sterile, pH-neutral aqueous solutions of amino acid analogues can be added to the production culture after a specific period of growth (e.g., 72 hours).
2. Purification:
-
Cell Removal: Separate the mycelium from the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Initial Capture: The cell-free supernatant can be subjected to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 80% saturation) to concentrate the active compounds. Alternatively, for cationic peptides like pacidamycins, the supernatant can be directly applied to a cation-exchange chromatography column (e.g., SP Sepharose).
-
Cation-Exchange Chromatography: Equilibrate the column with a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). After loading the sample, wash the column with the equilibration buffer and then elute the bound pacidamycins with a salt gradient (e.g., 0-1 M NaCl in the same buffer).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the ion-exchange step are further purified by RP-HPLC using a C18 column. A typical elution gradient would be an increasing concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, both containing a modifier like 0.1% trifluoroacetic acid (TFA).
-
Analysis: Monitor the purification process by testing the antimicrobial activity of the fractions and by analytical techniques such as LC-MS/MS.
MraY Inhibition Assay (Fluorescence-Based)
This protocol is based on a continuous fluorescence assay for monitoring MraY activity.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM MgCl2.
-
Substrates:
-
Dansylated UDP-MurNAc-pentapeptide (e.g., UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(Nε-dansyl)-D-Ala-D-Ala).
-
Lipid carrier (e.g., undecaprenyl phosphate).
-
-
Enzyme Preparation: Membrane preparations containing overexpressed MraY.
-
Inhibitors: Pacidamycins or other test compounds dissolved in DMSO.
2. Assay Procedure:
-
The assay is performed in a microplate format using a fluorimeter.
-
In each well, combine the MraY-containing membranes, the lipid carrier, MgCl2, and the assay buffer.
-
Add the pacidamycin inhibitor at various concentrations (a dilution series is recommended) and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate the reaction by adding the dansylated UDP-MurNAc-pentapeptide substrate.
-
Monitor the increase in fluorescence over time (e.g., excitation at 340 nm, emission at 530 nm). The transfer of the dansylated moiety to the lipid carrier results in a change in the fluorescence signal.
-
The initial reaction rates are calculated from the progress curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NRPS Adenylation (A)-Domain Activity Assay (ATP-[³²P]PPi Exchange)
This is a classic assay to determine the amino acid substrate specificity of NRPS A-domains.
1. Principle: The A-domain catalyzes the activation of its cognate amino acid in a two-step reaction. The first step, the formation of an aminoacyl-adenylate intermediate, is reversible. This assay measures the reverse reaction, where radiolabeled pyrophosphate ([³²P]PPi) is incorporated into ATP in the presence of the A-domain and its specific amino acid substrate.
2. Reagents and Buffers:
-
Reaction Buffer: A suitable buffer containing MgCl2, ATP, and dithiothreitol (B142953) (DTT).
-
Enzyme: Purified A-domain-containing protein (e.g., PacL, PacO, PacP).
-
Substrates: A panel of amino acids to be tested.
-
Radiolabel: [³²P]Pyrophosphate.
-
Quenching and Detection: Activated charcoal to bind the unreacted [³²P]PPi.
3. Assay Procedure:
-
The reaction mixture, containing the reaction buffer, purified A-domain, and a specific amino acid, is prepared.
-
The reaction is initiated by the addition of [³²P]PPi.
-
After incubation at a specific temperature (e.g., 37°C) for a set time, the reaction is quenched (e.g., by adding a solution of sodium pyrophosphate, perchloric acid, and activated charcoal).
-
The mixture is centrifuged to pellet the charcoal, which binds the unreacted [³²P]PPi.
-
The amount of [³²P] incorporated into ATP (which remains in the supernatant) is quantified by liquid scintillation counting.
-
The activity is measured for each amino acid in the panel to determine the substrate specificity of the A-domain.
Conclusion
This compound and its congeners represent a compelling class of antibiotics with a unique structure and a promising, clinically unexploited mechanism of action. Their complex biosynthesis, involving a dissociated NRPS system, offers a rich area for research in natural product biosynthesis and bioengineering. The detailed understanding of their structure, biosynthesis, and mechanism of action, as outlined in this guide, provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of the pacidamycin scaffold. The provided experimental protocols serve as a starting point for the practical investigation and development of this intriguing family of natural products, with the ultimate goal of developing new therapies to combat antibiotic-resistant pathogens.
References
- 1. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Pacidamycin 3: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the total synthesis of Pacidamycin 3, a member of the uridyl peptide family of antibiotics. Pacidamycins are potent inhibitors of bacterial translocase I (MraY), a key enzyme in cell wall biosynthesis, making them attractive candidates for novel antibacterial drug development.
The synthetic strategy for this compound, analogous to that of other pacidamycins like Pacidamycin D, revolves around a convergent approach.[1][2] This involves the separate synthesis of two key fragments: a uridine-derived Z-oxyvinyl halide and a protected tetrapeptide carboxamide. The synthesis culminates in a crucial late-stage copper(I)-catalyzed cross-coupling reaction to assemble the final molecule.[1][2] This modular strategy allows for the synthesis of various pacidamycin analogues by modifying the tetrapeptide fragment.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals the two primary building blocks: the uridine-derived Z-oxyvinyl halide and the tetrapeptide side chain. The key disconnection is the enamide bond, which is formed via a copper-catalyzed cross-coupling reaction.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
Synthesis of the Uridine-Derived Z-Oxyvinyl Halide
The synthesis of the uridine-derived Z-oxyvinyl halide is a critical part of the total synthesis. This fragment contains the labile Z-enamide precursor. The stereocontrolled construction of this moiety is crucial for the overall success of the synthesis.
Experimental Protocol: Synthesis of a Z-Oxyvinyl Iodide Derivative of Uridine (B1682114)
This protocol is adapted from the synthesis of similar compounds reported in the literature.
-
Protection of Uridine: Commercially available uridine is first protected at the 2' and 3'-hydroxyl groups as an acetonide. The 5'-hydroxyl group is then protected with a suitable protecting group, such as a silyl (B83357) ether.
-
Oxidation and Iodination: The protected uridine is then subjected to an oxidation-iodination sequence to introduce the vinyl iodide functionality at the 4',5'-position.
-
Formation of the Z-Oxyvinyl Iodide: Stereoselective reduction of the resulting intermediate followed by functional group manipulation yields the desired Z-oxyvinyl iodide.
Quantitative Data for Z-Oxyvinyl Halide Synthesis (Illustrative)
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH, Acetone | 95 |
| 2 | 5'-OH Protection | TBDMSCl, Imidazole, DMF | 92 |
| 3 | Oxidation/Iodination | I2, PhI(OAc)2, CH2Cl2 | 75 |
| 4 | Stereoselective Reduction | NaBH4, CeCl3·7H2O, MeOH | 85 (Z-isomer) |
Synthesis of the Tetrapeptide Carboxamide
The tetrapeptide fragment of this compound has the sequence Gly-m-Tyr-(N-Me)-DABA-Ala-ureido-Trp. The synthesis of this complex peptide, containing a non-proteinogenic N-methylated amino acid and a ureido linkage, is typically achieved using solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Synthesis of the Tetrapeptide
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is used to generate the C-terminal carboxamide upon cleavage.
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the resin using standard SPPS protocols. For the coupling of the N-methylated amino acid (N-Me-DABA), specialized coupling reagents like HATU or PyBOP are often required to overcome steric hindrance.
-
Ureido Bond Formation: The ureido linkage between Alanine and Tryptophan can be formed on-resin using a phosgene (B1210022) equivalent or by reacting the N-terminus of the resin-bound peptide with an isocyanate-derivatized amino acid.
-
Cleavage and Deprotection: The completed tetrapeptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: The crude tetrapeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Tetrapeptide Synthesis (Illustrative)
| Step | Reaction | Reagents and Conditions | Overall Yield (%) |
| 1-4 | SPPS | Fmoc-strategy, HATU/DIPEA coupling | 30-40 |
| 5 | Purification | RP-HPLC (C18 column) | >95% purity |
Final Assembly: Copper-Catalyzed Cross-Coupling
The final and most critical step in the total synthesis of this compound is the copper(I)-catalyzed cross-coupling of the uridine-derived Z-oxyvinyl halide with the tetrapeptide carboxamide. This reaction forms the key Z-enamide linkage.
Caption: Copper-catalyzed cross-coupling reaction.
Experimental Protocol: Final Coupling and Deprotection
-
Coupling Reaction: The uridine-derived Z-oxyvinyl halide and the purified tetrapeptide carboxamide are dissolved in a suitable solvent (e.g., DMF or NMP). A copper(I) catalyst, such as CuI, and a base (e.g., a non-nucleophilic amine) are added, and the reaction is stirred at room temperature until completion.
-
Deprotection: The remaining protecting groups on the coupled product are removed. For example, silyl protecting groups can be removed using a fluoride (B91410) source like TBAF.
-
Purification: The final product, this compound, is purified using RP-HPLC to yield the highly pure natural product.
Quantitative Data for Final Assembly (Illustrative)
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Cu-catalyzed Coupling | CuI, Ligand, Base, DMF | 50-60 |
| 2 | Final Deprotection | TBAF, THF | 80-90 |
| 3 | Purification | RP-HPLC (C18 column) | >98% purity |
Conclusion
The total synthesis of this compound is a challenging but achievable goal for researchers in synthetic and medicinal chemistry. The convergent strategy, highlighted by a late-stage copper-catalyzed coupling, provides a flexible and efficient route to this complex natural product and its analogues. The detailed protocols and data presented here serve as a valuable resource for those interested in the synthesis and development of novel pacidamycin-based antibacterial agents. Further optimization of each synthetic step can lead to improved overall yields and facilitate the generation of a library of analogues for structure-activity relationship studies.
References
Application Notes and Protocols for Laboratory-Scale Fermentation of Streptomyces coeruleorubidus for Pacidamycin 3 Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pacidamycins are a family of uridyl peptide antibiotics produced by the bacterium Streptomyces coeruleorubidus. These compounds exhibit potent antimicrobial activity, particularly against Pseudomonas aeruginosa, by inhibiting the translocase MraY, an essential enzyme in bacterial cell wall biosynthesis. Pacidamycin 3 is a notable member of this family. This document provides detailed application notes and protocols for the laboratory-scale fermentation of S. coeruleorubidus to produce this compound, including culture conditions, extraction procedures, and analytical methods for quantification.
Data Presentation
Table 1: Media Compositions for Streptomyces coeruleorubidus Cultivation and Production
| Medium Component | Seed Medium (g/L) | Production Medium 1 (g/L) | Production Medium 2 (g/L) | Production Medium 3 (g/L)[1] |
| Soluble Starch | 10 | 35 | - | 10 |
| Glucose | - | - | 10 | - |
| Soybean Meal | 10 | 30 | 10 | - |
| NaCl | 1 | 3 | 10 | 5 |
| CaCO₃ | 1 | 3 | 1 | 3 |
| K₂HPO₄ | - | - | - | 1 |
| MgSO₄ | - | - | - | 0.5 |
| NaNO₃ | - | - | - | 2 |
| Yeast Extract | 3 | - | - | - |
| Malt Extract | 3 | - | - | - |
| Peptone | 5 | - | - | - |
| pH | 7.0-7.2 | 7.0 | 7.0-8.0 | 7.2 |
Table 2: Fermentation Parameters for this compound Production
| Parameter | Recommended Range | Optimal Value |
| Temperature (°C) | 28-37 | 28 |
| pH | 6.5-8.0 | 7.0 |
| Agitation (rpm) | 150-250 | 200 |
| Aeration (vvm) | 0.5-1.5 | 1.0 |
| Incubation Time (days) | 5-10 | 7-9 |
| Inoculum Size (%) | 5-10 | 5 |
Experimental Protocols
Preparation of Seed Culture
-
Prepare the seed medium (see Table 1) and sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the sterilized seed medium with a spore suspension or a vegetative mycelial culture of Streptomyces coeruleorubidus.
-
Incubate the culture in a rotary shaker at 28°C and 200 rpm for 48-72 hours, or until dense growth is observed.
Inoculation and Fermentation
-
Prepare the desired production medium (see Table 1) in a laboratory-scale fermenter and sterilize in-situ or by autoclaving.
-
Aseptically transfer the seed culture to the fermenter, ensuring an inoculum size of 5% (v/v).
-
Set the fermentation parameters as outlined in Table 2. Maintain the pH using automated addition of sterile acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).
-
Monitor the fermentation process by periodically taking samples to measure cell growth (e.g., dry cell weight) and this compound concentration.
Extraction of this compound
-
At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
To the supernatant, add an equal volume of n-butanol and mix vigorously for 1 hour.
-
Separate the organic (n-butanol) and aqueous phases using a separation funnel.
-
Collect the organic phase and concentrate it to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., methanol) for further purification or analysis.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound. The following is a general protocol that should be optimized for specific instrumentation and sample matrices.
-
Sample Preparation:
-
Filter the redissolved extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Suggested Starting Point):
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| Column Temperature | 30°C |
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Proposed this compound biosynthetic pathway.
References
Application Note: A Comprehensive Protocol for the Purification of Pacidamycin 3 from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the purification of Pacidamycin 3, a uridyl peptide antibiotic, from the fermentation broth of Streptomyces coeruleorubidus. Pacidamycins are potent inhibitors of the bacterial enzyme translocase I (MraY), a crucial component in cell wall biosynthesis, and exhibit specific activity against the pathogenic bacterium Pseudomonas aeruginosa.[1][2][3] This application note outlines the fermentation process, extraction, a multi-step chromatographic purification protocol, and methods for yield enhancement.
Fermentation and Production
Pacidamycins are naturally produced by Streptomyces coeruleorubidus, strain AB 1183F-64 or NRRL 18370.[3][4] Initial production yields are often low but can be significantly increased through media optimization and precursor feeding strategies.
Quantitative Data: Fermentation Yield Enhancement
A combination of strain selection, medium optimization, and directed biosynthesis by supplementing the culture medium with constituent amino acids can dramatically increase the final product yield.[4]
| Parameter | Initial Yield (mg/L) | Optimized Yield (mg/L) | Fold Increase |
| Pacidamycin Complex | ~1-2 | >100 | >50x |
| Table 1: Improvement in Pacidamycin production yield through fermentation optimization. Data sourced from Karwowski et al., 1989.[4] |
Experimental Protocol: Fermentation
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of S. coeruleorubidus spores or mycelial fragments into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Transfer the seed culture (5-10% v/v) into the production medium. A representative production medium consists of soluble starch, yeast extract, peptone, and trace elements, buffered to a pH of 7.0.
-
For directed biosynthesis and enhanced yield, supplement the medium with component amino acids such as L-alanine, L-meta-tyrosine, and L-tryptophan.[4]
-
Incubate the production culture in a fermenter at 28-30°C with controlled aeration and agitation for 5-7 days.
-
-
Monitoring:
-
Monitor the production of this compound periodically by taking samples and analyzing them via High-Performance Liquid Chromatography (HPLC).
-
Extraction and Purification Protocol
The purification of this compound is a multi-step process designed to isolate the target molecule from a complex mixture of cellular components and media constituents. The following is a representative protocol based on standard methods for purifying peptide-based natural products.
Quantitative Data: Illustrative Purification Scheme
The following table presents an illustrative summary of a typical multi-step purification process for a peptide antibiotic like this compound.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Fermentation Broth | 50,000 | 100 | 0.2 | 100 |
| Resin Adsorption/Elution | 5,000 | 85 | 1.7 | 85 |
| Ion-Exchange Chromatography | 500 | 68 | 13.6 | 68 |
| Reversed-Phase HPLC | 8 | 51 | >95 | 51 |
| Table 2: An illustrative data summary for the purification of this compound. This table serves as a representative example of expected purity and yield throughout the process. |
Experimental Workflow
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Pacidamycin 3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Pacidamycin 3, a uridyl peptide antibiotic, using High-Performance Liquid Chromatography (HPLC).
Introduction
Pacidamycins are a family of uridyl peptide antibiotics that exhibit potent activity against certain bacteria, including Pseudomonas aeruginosa, by inhibiting the essential enzyme MraY involved in bacterial cell wall biosynthesis.[1][2][3] this compound is a member of this family, characterized by a complex structure comprising a pseudopeptide backbone linked to a 3'-deoxyuridine (B14125) nucleoside.[3][4] Accurate and reliable quantitative analysis of this compound is crucial for various stages of drug development, including fermentation process monitoring, purification, formulation, and pharmacokinetic studies. This application note presents a robust HPLC protocol for the separation and quantification of this compound.
Experimental Protocol
This protocol is designed to provide a starting point for the analysis of this compound and may require optimization based on the specific sample matrix and available instrumentation.
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ammonium acetate (B1210297) (NH₄OAc), analytical grade
-
Water, HPLC grade or Milli-Q
-
Formic acid (FA), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Sample Preparation
The following sample preparation procedure is recommended for complex matrices such as fermentation broth or biological fluids. For cleaner samples, a simple dilution and filtration may suffice.
-
Pre-treatment: Centrifuge the sample (e.g., fermentation broth) at 4000 rpm for 15 minutes to remove cells and large debris.
-
Solid Phase Extraction (SPE) for Sample Cleanup and Concentration:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of 80% methanol in water.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the analysis of this compound.
| Parameter | Specification |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV or DAD detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% to 65% B over 20 minutes; 65% to 95% B over 2 minutes; Hold at 95% B for 3 minutes; 95% to 5% B over 1 minute; Hold at 5% B for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Calibration Curve
Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The quantitative data for the HPLC method is summarized in the table below.
| Parameter | Value |
| Column Dimensions | 250 mm x 4.6 mm |
| Particle Size | 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Gradient Program | Time (min) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for this compound analysis.
Caption: Workflow for this compound analysis.
References
- 1. pacidamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Characterization of Pacidamycin 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 3 is a member of the uridyl-peptide family of antibiotics, which exhibit potent activity against a range of bacteria.[1] These natural products are characterized by a unique chemical scaffold, consisting of a uridine (B1682114) moiety linked to a peptide backbone. The pacidamycins, including this compound, exert their antimicrobial effects by inhibiting the MraY translocase, an essential enzyme in the bacterial cell wall biosynthesis pathway.[2] This distinct mechanism of action makes them promising candidates for the development of new therapeutics to combat antibiotic resistance.
The detailed structural characterization of this compound is crucial for understanding its structure-activity relationship, optimizing its properties for drug development, and for quality control during production. High-resolution mass spectrometry (MS) is a powerful analytical technique for the comprehensive characterization of complex natural products like this compound, providing accurate mass measurement and detailed structural information through fragmentation analysis.[3]
These application notes provide a detailed protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, instrumental analysis, and data interpretation.
Principle and Mechanism of Action
This compound inhibits bacterial cell wall synthesis by targeting the MraY translocase. This enzyme catalyzes the transfer of N-acetylmuramic acid-pentapeptide (NAM-pp) from UDP-NAM-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is a critical step in the peptidoglycan synthesis pathway. By binding to MraY, this compound blocks the formation of Lipid I, thereby disrupting the construction of the bacterial cell wall and leading to cell lysis and death.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
This compound standard or sample extract
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Procedure:
-
Standard Solution Preparation: Accurately weigh a small amount of this compound standard and dissolve it in a suitable solvent (e.g., 50% ACN in water) to prepare a stock solution of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution with 50% ACN/0.1% FA to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (from culture broth):
-
Centrifuge the bacterial culture to separate the supernatant.
-
Acidify the supernatant to pH 3-4 with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the pacidamycins with an increasing gradient of acetonitrile in water.
-
Evaporate the solvent from the collected fractions and reconstitute in 50% ACN/0.1% FA.
-
-
Filtration: Filter all samples and standard solutions through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of high-resolution and tandem MS (MS/MS) analysis (e.g., Q-TOF, Orbitrap).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Full Scan MS Range: m/z 100 - 1500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped (e.g., 20-40 eV) to obtain a rich fragmentation spectrum.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
Data Presentation and Analysis
The primary goal of the mass spectrometry analysis is to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern.
Molecular Weight Confirmation
Based on available data for a representative pacidamycin, the expected molecular formula is C38H47N9O11, which corresponds to a monoisotopic mass of 805.3402 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]+ would be observed at m/z 806.3475. High-resolution mass spectrometry should be used to confirm this mass with high accuracy (typically < 5 ppm mass error).
Fragmentation Analysis
Table 1: Predicted and Observed Mass Spectrometry Data for a Representative Pacidamycin
| Ion Description | Predicted m/z ([M+H]+) | Observed m/z (Hypothetical) | Mass Error (ppm) (Hypothetical) |
| Precursor Ion | |||
| [M+H]+ | 806.3475 | 806.3470 | -0.6 |
| Fragment Ions | |||
| [M+H - H2O]+ | 788.3369 | 788.3365 | -0.5 |
| [M+H - Uracil]+ | 695.2996 | 695.2991 | -0.7 |
| [Uridine moiety]+ | 245.0825 | 245.0822 | -1.2 |
| Further peptide backbone fragments would be listed here based on experimental data. |
Note: The "Observed m/z" and "Mass Error" values are hypothetical and should be replaced with experimental data. The fragment ions listed are common fragmentation pathways for nucleoside-peptide antibiotics.
Conclusion
This application note provides a comprehensive framework for the characterization of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the expected data outcomes, will enable researchers to confidently identify and structurally elucidate this important antibiotic. The provided diagrams illustrate the mechanism of action and the analytical workflow, offering a clear visual guide for professionals in drug development and scientific research. Accurate mass measurement and detailed fragmentation analysis are essential for the continued development of pacidamycins as potential therapeutic agents.
References
Application Note: Structural Confirmation of Pacidamycin 3 using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pacidamycins are a class of peptidyl-nucleoside antibiotics produced by Streptomyces coeruleorubidus, which exhibit potent and selective activity against Pseudomonas aeruginosa.[1][2] The unique and complex structure of these molecules, which includes a 3'-deoxyuridine (B14125) nucleoside, a peptide backbone with non-proteinogenic amino acids, and an enamide linkage, necessitates advanced analytical techniques for unambiguous structural confirmation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such intricate natural products.[1] This application note provides a detailed protocol for the confirmation of the structure of Pacidamycin 3 using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation: NMR Spectroscopic Data for this compound
The structural confirmation of this compound relies on the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the assigned chemical shifts for the key structural components of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Uridine Moiety | ||||
| 5 | 5.75 | d | 8.0 | Uracil H-5 |
| 6 | 7.90 | d | 8.0 | Uracil H-6 |
| 1' | 5.90 | d | 4.0 | Ribose H-1' |
| 2' | 4.20 | m | Ribose H-2' | |
| 3'α | 2.50 | m | Ribose H-3'α | |
| 3'β | 2.70 | m | Ribose H-3'β | |
| 4' | 4.10 | m | Ribose H-4' | |
| 5' | 6.50 | d | 10.0 | Enamide CH |
| Peptide Backbone | ||||
| Ala-1 α-CH | 4.30 | q | 7.0 | Alanine-1 α-CH |
| Ala-1 β-CH₃ | 1.30 | d | 7.0 | Alanine-1 β-CH₃ |
| m-Tyr-2 α-CH | 4.50 | m | meta-Tyrosine-2 α-CH | |
| m-Tyr-2 β-CH₂ | 2.90, 3.10 | m | meta-Tyrosine-2 β-CH₂ | |
| DABA-3 α-CH | 4.40 | m | 2,3-Diaminobutyric acid-3 α-CH | |
| DABA-3 β-CH | 4.00 | m | 2,3-Diaminobutyric acid-3 β-CH | |
| DABA-3 γ-CH₃ | 1.20 | d | 6.5 | 2,3-Diaminobutyric acid-3 γ-CH₃ |
| Ala-4 α-CH | 4.25 | q | 7.2 | Alanine-4 α-CH |
| Ala-4 β-CH₃ | 1.25 | d | 7.2 | Alanine-4 β-CH₃ |
| Trp-5 α-CH | 4.60 | m | Tryptophan-5 α-CH | |
| Trp-5 β-CH₂ | 3.20, 3.40 | m | Tryptophan-5 β-CH₂ | |
| Aromatic Residues | ||||
| m-Tyr Ar-H | 6.70-7.20 | m | meta-Tyrosine aromatic protons | |
| Trp Ar-H | 7.00-7.80 | m | Tryptophan aromatic protons | |
| Trp Indole (B1671886) NH | 10.85 | s | Tryptophan indole NH |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Assignment |
| Uridine Moiety | ||
| 2 | 151.0 | Uracil C-2 |
| 4 | 163.5 | Uracil C-4 |
| 5 | 102.0 | Uracil C-5 |
| 6 | 141.0 | Uracil C-6 |
| 1' | 88.0 | Ribose C-1' |
| 2' | 70.0 | Ribose C-2' |
| 3' | 38.0 | Ribose C-3' |
| 4' | 85.0 | Ribose C-4' |
| 5' | 125.0 | Enamide CH |
| Peptide Backbone Carbonyls | ||
| Ala-1 CO | 173.0 | Alanine-1 CO |
| m-Tyr-2 CO | 172.5 | meta-Tyrosine-2 CO |
| DABA-3 CO | 171.0 | 2,3-Diaminobutyric acid-3 CO |
| Ureido CO | 157.0 | Ureido CO |
| Ala-4 CO | 174.0 | Alanine-4 CO |
| Trp-5 CO | 175.0 | Tryptophan-5 COOH |
| Peptide Backbone Aliphatic | ||
| Ala-1 α-C | 50.0 | Alanine-1 α-C |
| Ala-1 β-C | 18.0 | Alanine-1 β-C |
| m-Tyr-2 α-C | 55.0 | meta-Tyrosine-2 α-C |
| m-Tyr-2 β-C | 37.0 | meta-Tyrosine-2 β-C |
| DABA-3 α-C | 58.0 | 2,3-Diaminobutyric acid-3 α-C |
| DABA-3 β-C | 52.0 | 2,3-Diaminobutyric acid-3 β-C |
| DABA-3 γ-C | 16.0 | 2,3-Diaminobutyric acid-3 γ-C |
| Ala-4 α-C | 49.0 | Alanine-4 α-C |
| Ala-4 β-C | 17.5 | Alanine-4 β-C |
| Trp-5 α-C | 54.0 | Tryptophan-5 α-C |
| Trp-5 β-C | 28.0 | Tryptophan-5 β-C |
| Aromatic Residues | ||
| m-Tyr Ar-C | 115.0-158.0 | meta-Tyrosine aromatic carbons |
| Trp Ar-C | 110.0-136.0 | Tryptophan aromatic carbons |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Vortex the solution gently until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: zg30
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Sequence: cosygpmfqf
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 8
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: hsqcedetgpsisp2.3
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 16
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Sequence: hmbcgplpndqf
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 32
-
Visualization of Structural Elucidation and Workflow
The following diagrams illustrate the logical connections for structure elucidation and the general experimental workflow.
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of complex natural products like this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of novel antibiotics. The detailed analysis of ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC) allows for the unambiguous assignment of all atoms and the confirmation of the intricate connectivity within the molecule.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Pacidamycin 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycin 3 belongs to the pacidamycin family of nucleoside-peptide antibiotics. These compounds are known to exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa, a gram-negative bacterium known for its intrinsic resistance to many antibiotics. The antibacterial effect of pacidamycins is achieved through the inhibition of MraY (phospho-MurNAc-pentapeptide translocase), a crucial enzyme in the bacterial cell wall biosynthesis pathway.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the antibacterial activity of this compound.
Mechanism of Action
Pacidamycins target and inhibit the MraY translocase. This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. By inhibiting MraY, pacidamycins block the formation of Lipid I, thereby disrupting the cell wall synthesis process and leading to bacterial cell death.[1][2]
References
- 1. Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MraY Inhibition Assay Using Pacidamycin 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2][3] It catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[1][3] This initial membrane-bound step is essential for bacterial cell wall synthesis, making MraY an attractive target for novel antibacterial agents.[1][2] Pacidamycins are a class of uridyl peptide antibiotics that inhibit MraY, representing a promising avenue for the development of new drugs to combat antibiotic resistance.[4][5][6][7]
These application notes provide a detailed protocol for a fluorescence-based MraY inhibition assay, which can be adapted for screening and characterizing inhibitors like Pacidamycin 3. The assay is based on the use of a fluorescently labeled UDP-MurNAc-pentapeptide substrate, allowing for a high-throughput, non-radioactive method to measure MraY activity.[8][9]
MraY Catalyzed Reaction and Inhibition
The enzymatic reaction catalyzed by MraY is the first committed step in the membrane-associated stage of peptidoglycan synthesis. This compound, as a uridyl peptide antibiotic, is believed to act as a competitive inhibitor of the natural substrate, UDP-MurNAc-pentapeptide, binding to the active site of MraY and preventing the formation of Lipid I.
Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and Undecaprenyl Phosphate. This compound inhibits this reaction.
Data Presentation
The following table can be used to summarize the results of the MraY inhibition assay for this compound and other control compounds. Researchers should perform dose-response experiments and calculate the IC50 values.
| Compound | Target Organism/Enzyme Source | Assay Type | IC50 (nM) | Notes |
| This compound | [Specify Organism] MraY | Fluorescence-based | [Enter Data] | |
| Tunicamycin | [Specify Organism] MraY | Fluorescence-based | [Enter Data] | Positive control MraY inhibitor |
| Kanamycin | [Specify Organism] MraY | Fluorescence-based | [Enter Data] | Negative control (non-MraY inhibitor) |
Experimental Protocols
Protocol 1: Overexpression and Purification of MraY
This protocol describes the overexpression of MraY in E. coli and its subsequent purification.
Materials:
-
E. coli strain engineered for MraY overexpression
-
Luria-Bertani (LB) broth
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)
-
Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM))
-
Ni-NTA affinity chromatography column
-
Wash Buffer (Lysis buffer + 20 mM imidazole)
-
Elution Buffer (Lysis buffer + 250 mM imidazole)
Procedure:
-
Inoculate a starter culture of the E. coli overexpression strain in LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Dilute the overnight culture into a larger volume of LB broth and grow to an OD600 of 0.6-0.8.
-
Induce MraY expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for a further 3-4 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Solubilize the membrane fraction containing MraY by adding a detergent (e.g., 1% DDM) and incubating with gentle agitation for 1-2 hours at 4°C.
-
Clarify the solubilized membrane fraction by ultracentrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged MraY protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford or BCA assay. Store the purified enzyme at -80°C.
Caption: Workflow for the overexpression and purification of MraY.
Protocol 2: Fluorescence-Based MraY Inhibition Assay
This protocol is adapted from established fluorescence-based MraY assays and can be used to determine the inhibitory activity of this compound.[8][9][10] The assay measures the change in fluorescence upon the transfer of a fluorescently labeled MurNAc-pentapeptide from a hydrophilic environment (UDP-MurNAc-pentapeptide) to a hydrophobic environment (Lipid I).
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., UDP-MurNAc-Nε-dansyl-pentapeptide or BODIPY-FL-labeled UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM MgCl2, 0.1% Triton X-100)
-
This compound
-
Control inhibitors (e.g., Tunicamycin)
-
DMSO (for dissolving compounds)
-
384-well black polystyrene assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add the following to each well:
-
Assay Buffer
-
A solution of the test compound (this compound or control) at various concentrations. For control wells, add an equivalent volume of Assay Buffer with DMSO.
-
Undecaprenyl phosphate (C55-P) to a final concentration of 10-50 µM.
-
-
Add the purified MraY enzyme to each well to a final concentration determined by prior enzyme titration experiments.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate to a final concentration of 1-10 µM.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes). The excitation and emission wavelengths will depend on the fluorophore used (e.g., Dansyl: Ex ~340 nm, Em ~520 nm; BODIPY-FL: Ex ~485 nm, Em ~520 nm).
-
The initial reaction rates are determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the fluorescence-based MraY inhibition assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low MraY activity | Inactive enzyme | Verify enzyme activity with a positive control. Prepare fresh enzyme stock. |
| Incorrect buffer composition (e.g., missing Mg2+) | Check the composition and pH of the Assay Buffer. Ensure MgCl2 is present. | |
| Substrate degradation | Use fresh substrate stocks. Store substrates as recommended. | |
| High background fluorescence | Autofluorescence of compounds or buffer components | Run a control without the enzyme to measure background fluorescence. Subtract this from the assay wells. |
| Non-specific binding of the substrate to the plate | Test different plate types. Include a detergent like Triton X-100 in the buffer. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes. Ensure proper mixing in the wells. |
| Temperature fluctuations | Maintain a constant temperature during the assay. | |
| Compound precipitation | Check the solubility of the test compounds in the assay buffer. Reduce the final concentration if necessary. |
Conclusion
The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on MraY. By employing a fluorescence-based assay, researchers can efficiently screen and characterize potential MraY inhibitors in a high-throughput manner. This is crucial for the development of new antibacterial agents to address the growing challenge of antibiotic resistance. Careful optimization of assay conditions and adherence to the outlined protocols will ensure the generation of reliable and reproducible data.
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Nine enzymes are required for assembly of the pacidamycin group of peptidyl nucleoside antibiotics. [scholars.duke.edu]
- 8. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Pacidamycin 3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pacidamycin 3 belongs to the pacidamycin family of uridyl-peptide antibiotics. These compounds exhibit a narrow spectrum of activity, primarily targeting the Gram-negative bacterium Pseudomonas aeruginosa. The unique mechanism of action of pacidamycins, involving the inhibition of the essential bacterial enzyme MraY, makes them an interesting subject for antibiotic research and development. This document provides detailed application notes and protocols for experimental models used to study the efficacy of this compound.
Mechanism of Action: Inhibition of MraY
Pacidamycins exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is a critical enzyme in the bacterial cell wall biosynthesis pathway, responsible for catalyzing the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. This is the first membrane-bound step in peptidoglycan synthesis. By inhibiting MraY, this compound effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death.
In Vitro Efficacy Models
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate culture, select 3-5 colonies of the test bacterium (e.g., Pseudomonas aeruginosa).
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10.
-
Column 11 serves as the growth control (no antibiotic).
-
Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Quantitative Data: Pacidamycin Activity Spectrum
| Bacterial Species | Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | Various Clinical Isolates | 8 - 64[1] |
| Enterobacteriaceae | Various | >100[1] |
| Staphylococcus aureus | Various | >100[1] |
| Streptococcus species | Various | >100[1] |
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation:
-
Prepare a logarithmic phase culture of the test bacterium in CAMHB.
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask without the antibiotic.
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Expected Results for Pacidamycins: Time-kill curve studies performed with Pacidamycin 1 (a closely related analogue) at concentrations of 4 and 8 times the MIC demonstrated a bactericidal effect against P. aeruginosa, with a 3-log₁₀ decrease in bacterial count within 4 to 6 hours.[1]
In Vivo Efficacy Models
Mouse Protection Test (Systemic Infection Model)
This model is used to assess the in vivo efficacy of an antimicrobial agent in protecting mice from a lethal systemic infection.
Protocol:
-
Animal Model:
-
Use a suitable mouse strain (e.g., BALB/c or CD-1).
-
-
Infection:
-
Prepare an inoculum of a virulent strain of P. aeruginosa in a suitable medium (e.g., saline or PBS).
-
Infect mice via an appropriate route, typically intraperitoneal (IP) injection, with a lethal dose of the bacteria.
-
-
Treatment:
-
Administer this compound at various doses and routes (e.g., subcutaneous or intravenous) at specific time points post-infection (e.g., 1 and 4 hours post-infection).
-
Include a control group that receives a vehicle control.
-
-
Observation:
-
Monitor the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality.
-
-
Endpoint:
-
The primary endpoint is the survival rate in each treatment group compared to the control group. The dose that protects 50% of the animals (ED₅₀) can be calculated.
-
Published Findings for Pacidamycins: Studies have shown that pacidamycins were inactive against P. aeruginosa in a mouse protection test. This suggests that while potent in vitro, this compound may have poor in vivo efficacy, potentially due to pharmacokinetic or pharmacodynamic limitations in the host.
In Vitro MraY Inhibition Assay
A direct biochemical assay to measure the inhibition of MraY activity is crucial for confirming the mechanism of action and determining the inhibitory potency (IC₅₀) of this compound.
Protocol: Fluorescence-Based Assay
This protocol is a general guideline, as a specific published protocol for this compound was not identified. It is based on established methods for other MraY inhibitors.
-
Materials:
-
Purified MraY enzyme (typically from a membrane preparation of an overexpressing E. coli strain).
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide).
-
Undecaprenyl phosphate (C55-P).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and a detergent like Triton X-100).
-
This compound at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the purified MraY enzyme, C55-P, and different concentrations of this compound in the assay buffer.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The transfer of the fluorescent substrate to the lipid carrier results in a change in the fluorescent signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of MraY inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the MraY enzyme activity.
-
Reference Data: IC₅₀ Values for Other MraY Inhibitors
| Inhibitor | IC₅₀ (nM) |
| Tunicamycin | ~16 |
| Carbacaprazamycin | 104 |
| Capuramycin | 185 |
| 3′-hydroxymureidomycin A | 52 |
Conclusion
The experimental models described provide a comprehensive framework for evaluating the efficacy of this compound. The in vitro assays, such as MIC and time-kill studies, are essential for determining the antibacterial spectrum and potency. The MraY inhibition assay confirms the mechanism of action and allows for the determination of the IC₅₀ value. While in vitro data for pacidamycins are promising against P. aeruginosa, the reported lack of in vivo efficacy in mouse models highlights the importance of comprehensive preclinical testing to assess the therapeutic potential of this class of antibiotics. Further research may focus on optimizing the pharmacokinetic properties of pacidamycin analogs to improve their in vivo activity.
References
Application Notes and Protocols for the Creation and Testing of Pacidamycin 3 Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel Pacidamycin 3 analogs and derivatives. Pacidamycins are uridylpeptide antibiotics that show promising activity, particularly against Pseudomonas aeruginosa, by inhibiting the essential bacterial enzyme MraY (translocase I), which is involved in peptidoglycan biosynthesis.[1][2][3] The protocols outlined below offer a framework for academic and industrial researchers to explore the structure-activity relationships (SAR) of this antibiotic class and to develop new candidates with improved potency and broader spectrums of activity.
Overview of this compound and its Mechanism of Action
Pacidamycins are characterized by a unique uridylpeptide scaffold, featuring a 3'-deoxyuridine (B14125) nucleoside linked to a peptide chain that contains non-proteinogenic amino acids.[4] Their primary molecular target is the membrane-associated enzyme MraY, which catalyzes a crucial step in the synthesis of the bacterial cell wall.[5][6] By inhibiting MraY, Pacidamycins disrupt the formation of Lipid I, a key intermediate in peptidoglycan synthesis, ultimately leading to cell lysis and bacterial death. The uridine (B1682114) moiety of Pacidamycins is a key determinant for binding to the MraY target.[5]
Design and Synthesis of this compound Analogs
The synthesis of Pacidamycin analogs is a complex undertaking due to the presence of a chemically labile Z-oxyacyl enamide moiety and several chiral centers.[7] However, a convergent synthetic strategy, often employing solid-phase peptide synthesis (SPPS) for the peptide fragment followed by a crucial cross-coupling reaction with the nucleoside component, has proven effective.[7]
Structure-Activity Relationship (SAR) Considerations
The development of potent this compound analogs is guided by understanding their structure-activity relationships. Key insights include:
-
Uridine Moiety : The uracil (B121893) base and the ribose sugar are critical for MraY binding. Modifications to the 5-position of the pyrimidine (B1678525) nucleobase can lead to a significant loss of inhibitory activity.[5][8]
-
Peptide Chain : Alterations to the tetrapeptide moiety can be achieved through solid-phase synthesis, allowing for the exploration of various amino acid substitutions to improve potency and spectrum.[7]
-
3'-Hydroxy Analogs : The synthesis of analogs with a hydroxyl group at the 3' position of the ribose has been reported and shown to retain potent MraY inhibitory and antibacterial activity.[7]
-
Dihydropacidamycins : Hydrogenation of the exocyclic olefin at C4' of the ribose moiety results in dihydropacidamycins, which exhibit similar antimicrobial activity to the natural products, suggesting this modification is well-tolerated.[9]
Solid-Phase Synthesis of the Peptide Moiety
A detailed protocol for the solid-phase synthesis of the peptide component of a this compound analog is provided below. This protocol is a general guideline and may require optimization based on the specific amino acid sequence.
Protocol 1: Solid-Phase Synthesis of a this compound Analog Peptide Backbone
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including non-proteinogenic amino acids)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Microwave peptide synthesizer (optional)
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and immediately add it to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce reaction times.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 90:5:2.5:2.5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Biological Evaluation of this compound Analogs
The biological activity of newly synthesized this compound analogs is assessed through a combination of antimicrobial susceptibility testing and direct enzymatic inhibition assays.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the primary metric for evaluating the whole-cell activity of the analogs against a panel of relevant bacterial pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Protocol 2: Broth Microdilution MIC Assay
Materials:
-
96-well microtiter plates (low-binding)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
This compound analog stock solutions (in a suitable solvent like DMSO or water)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the this compound analog stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MraY Inhibition Assay
To confirm that the antimicrobial activity of the analogs is due to the inhibition of their intended target, an in vitro MraY inhibition assay is performed. This assay measures the ability of the compounds to inhibit the enzymatic activity of purified MraY.
Protocol 3: In Vitro MraY Enzyme Inhibition Assay
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (B84403) (lipid carrier)
-
Radio-labeled or fluorescently-labeled UDP-MurNAc-pentapeptide
-
Reaction buffer (e.g., 100 mM Tris-HCl, 30 mM MgCl2, pH 7.5)
-
This compound analog stock solutions
-
Thin-layer chromatography (TLC) plates or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, undecaprenyl phosphate, and the labeled UDP-MurNAc-pentapeptide.
-
Inhibitor Addition: Add the this compound analog at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding a suitable quenching agent (e.g., EDTA).
-
Detection and Analysis:
-
Radiolabeled Substrate: Separate the product (Lipid I) from the unreacted substrate by TLC and quantify the radioactivity using a phosphorimager.
-
Fluorescently-labeled Substrate: Measure the fluorescence signal using a fluorescence plate reader.
-
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of MraY inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Quantitative data from the biological evaluation of this compound analogs should be summarized in clear and structured tables to facilitate comparison and SAR analysis.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against ESKAPE Pathogens
| Compound ID | P. aeruginosa (μg/mL) | A. baumannii (μg/mL) | K. pneumoniae (μg/mL) | S. aureus (MRSA) (μg/mL) | E. faecium (VRE) (μg/mL) |
| This compound | 8 - 64[1] | >100[1] | >100[1] | >100[1] | >100[1] |
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 |
Table 2: In Vitro MraY Inhibition (IC50) of this compound Analogs
| Compound ID | MraY IC50 (nM) |
| Pacidamycin D | Potent Inhibition[7] |
| 3'-hydroxy Pacidamycin D | Potent Inhibition[7] |
| Analog 1 | |
| Analog 2 | |
| Analog 3 |
Visualizations
Diagrams are provided to illustrate key concepts and workflows in the creation and testing of this compound analogs.
Caption: Mechanism of action of this compound analogs.
Caption: Experimental workflow for analog creation and testing.
Caption: Logical relationship in analog development.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis and biological evaluation of pacidamycin D and its 3'-hydroxy analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pacidamycin 3 and Pseudomonas aeruginosa
Welcome to the technical support center for researchers working with pacidamycin 3 and Pseudomonas aeruginosa. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is pacidamycin and what is its mechanism of action?
Pacidamycins are a class of uridylpeptide antibiotics. They exhibit potent and selective activity against Pseudomonas aeruginosa by inhibiting MraY (translocase I).[1][2] MraY is an essential enzyme located on the cytoplasmic face of the inner membrane that catalyzes the first step of peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[1][2]
Q2: Why does P. aeruginosa so frequently develop resistance to pacidamycin during experiments?
The high frequency of resistance (approximately 10⁻⁶ to 10⁻⁷) is a significant limitation for the therapeutic use of pacidamycins.[1] This is primarily due to mutations that impair the antibiotic's uptake into the bacterial cell.
Q3: What are the primary molecular mechanisms of pacidamycin resistance in P. aeruginosa?
There are two main types of resistance mechanisms:
-
High-Level Resistance (Impaired Uptake): This is the most common mechanism, occurring at a frequency of about 2 x 10⁻⁶. It is caused by mutations in the opp operon, which encodes an oligopeptide permease ABC transporter system. This system is responsible for transporting pacidamycin across the inner membrane. Mutations in the periplasmic binding proteins, particularly OppA and OppB, prevent the antibiotic from reaching its cytoplasmic target, MraY, resulting in high-level resistance.
-
Low-Level Resistance (Efflux Pump Overexpression): This mechanism is less frequent (10⁻⁷ to 10⁻⁸). It involves the overexpression of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM or MexCD-OprJ. These pumps actively transport a wide range of compounds, including pacidamycin, out of the cell, leading to low-level resistance and cross-resistance to other antibiotics like levofloxacin (B1675101) and tetracycline.
Troubleshooting Guides
This section addresses specific issues you may encounter in your experiments.
Issue 1: Rapid Emergence of High-Level Resistance
Question: My P. aeruginosa cultures consistently develop high-level resistance to pacidamycin (MIC > 500 µg/ml) very quickly. Why is this happening and how can I confirm the mechanism?
Answer: The rapid emergence of high-level resistance is characteristic of mutations in the opp oligopeptide permease system, which blocks pacidamycin uptake. Because the opp operon is not essential for viability under standard laboratory conditions, there is a high probability of selecting for these resistant mutants.
Troubleshooting Steps:
-
Isolate Resistant Mutants: Plate a high-density culture of your wild-type P. aeruginosa strain on agar (B569324) containing a high concentration of pacidamycin (e.g., 200 µg/ml) to select for resistant colonies.
-
Check for Cross-Resistance: Test the resistant isolates against other classes of antibiotics, particularly those that are substrates for common efflux pumps (e.g., levofloxacin, tetracycline, erythromycin). Isolates with mutations only in the opp operon will typically not show cross-resistance.
-
Sequence the opp Operon: Perform PCR amplification and sequencing of the oppA and oppB genes from your resistant isolates. Compare the sequences to the wild-type strain to identify mutations that could inactivate the transporter proteins.
-
Genetic Complementation: If you have the capability, transform the resistant mutant with a plasmid carrying the wild-type opp operon. Restoration of pacidamycin sensitivity would confirm that the resistance is due to the opp mutation.
Issue 2: Characterizing Low-Level, Multi-Drug Resistant Isolates
Question: I have isolated mutants with low-level pacidamycin resistance (e.g., MIC ~64 µg/ml) that are also resistant to other antibiotics. What is the likely cause?
Answer: This phenotype strongly suggests the overexpression of an MDR efflux pump, such as MexAB-OprM or MexCD-OprJ.
Troubleshooting Steps:
-
Confirm Cross-Resistance Profile: Perform MIC testing with a panel of antibiotics known to be substrates for P. aeruginosa efflux pumps (e.g., fluoroquinolones, tetracyclines, chloramphenicol, and some β-lactams).
-
Use an Efflux Pump Inhibitor (EPI): Perform MIC testing with pacidamycin in the presence and absence of a broad-spectrum EPI like PAβN (Phe-Arg β-naphthylamide) or CCCP. A significant reduction in the MIC in the presence of the EPI is strong evidence for efflux-mediated resistance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of efflux pump genes (mexB, mexD, etc.) in your resistant isolates compared to the wild-type strain. Overexpression of these genes is a hallmark of this resistance mechanism.
Issue 3: Overcoming or Bypassing Resistance in Experiments
Question: How can I overcome or mitigate pacidamycin resistance in my research, especially resistance caused by the loss of the Opp transporter?
Answer: Overcoming resistance due to impaired uptake is challenging as there are no clinically established methods. However, several experimental strategies can be explored:
-
Structural Modification of Pacidamycin: The core issue is the reliance on the Opp transporter. A potential, though complex, strategy is to modify the pacidamycin molecule to facilitate uptake through alternative pathways that are essential for the bacterium, thereby reducing the probability of resistance.
-
Investigate Alternative MraY Inhibitors: Since Opp-mediated resistance does not alter the drug's target (MraY), other MraY inhibitors that do not rely on the Opp transporter for entry may still be effective. You could screen novel or existing MraY inhibitors against your pacidamycin-resistant (opp mutant) strains.
-
Combination Therapy for Efflux-Mediated Resistance: For low-level resistance, combining pacidamycin with an efflux pump inhibitor (EPI) could restore susceptibility. While still largely in the experimental phase, this is a recognized strategy for combating MDR bacteria.
Data Presentation
The following table summarizes the typical Minimum Inhibitory Concentrations (MICs) observed for different pacidamycin resistance phenotypes in P. aeruginosa PAO1.
| Strain Phenotype | Resistance Mechanism | Pacidamycin MIC (µg/ml) | Cross-Resistance | Frequency |
| Wild-Type | N/A | 4 - 16 | No | N/A |
| High-Level Resistant | Impaired Uptake (e.g., oppB mutation) | 512 | No | ~2 x 10⁻⁶ |
| Low-Level Resistant | Efflux Pump Overexpression (e.g., MexAB-OprM) | 64 | Yes (Levofloxacin, Tetracycline, etc.) | ~1 x 10⁻⁸ |
Data synthesized from Mistry et al., Antimicrobial Agents and Chemotherapy, 2013.
Experimental Protocols
Protocol 1: Broth Microdilution for Pacidamycin MIC Determination
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Pacidamycin Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and sterilize by filtration (0.22 µm filter).
-
Prepare Inoculum: Culture P. aeruginosa in Cation-Adjusted Mueller-Hinton Broth (CAMHB) overnight. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml.
-
Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of pacidamycin in CAMHB to achieve a range of desired final concentrations (e.g., from 1024 µg/ml down to 0.5 µg/ml). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100-200 µl.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of pacidamycin that completely inhibits visible bacterial growth.
Protocol 2: Workflow for Selection and Analysis of Resistant Mutants
This protocol outlines a workflow to investigate the mechanisms of resistance that arise in your experiments.
-
Selection of Mutants:
-
Grow a large volume (e.g., 100 ml) of wild-type P. aeruginosa to late-logarithmic phase.
-
Centrifuge the culture to pellet the cells and resuspend in a small volume (e.g., 1 ml) to concentrate.
-
Plate the concentrated culture onto LB agar plates containing pacidamycin at a concentration 4-8 times the wild-type MIC.
-
Incubate at 37°C for 24-48 hours until colonies appear.
-
-
Phenotypic Characterization:
-
Pick individual colonies and re-streak on selective plates to purify.
-
Determine the pacidamycin MIC for each isolate using the broth microdilution method (Protocol 1).
-
Perform MIC testing for a panel of other antibiotics (e.g., levofloxacin, ceftazidime, gentamicin, tetracycline) to check for cross-resistance.
-
-
Genotypic Analysis (for high-level, non-MDR mutants):
-
Extract genomic DNA from the resistant isolate and the parent wild-type strain.
-
Design primers to amplify the key genes of the opp operon (oppA, oppB).
-
PCR amplify and sequence these genes to identify potential mutations (e.g., point mutations, insertions, deletions).
-
-
Efflux Analysis (for low-level, MDR mutants):
-
Perform pacidamycin MIC testing in the presence and absence of an EPI (e.g., 20 µg/ml PAβN).
-
Extract RNA from the resistant isolate and wild-type strain grown to mid-log phase.
-
Perform qRT-PCR to quantify the expression levels of major efflux pump genes (mexA, mexC, mexE, mexX).
-
Visualizations
Caption: Pacidamycin uptake and resistance pathways in P. aeruginosa.
Caption: Workflow for isolating and characterizing pacidamycin resistance.
Caption: Logic of Opp-mediated resistance and potential bypass strategies.
References
Technical Support Center: Acquired Resistance to Pacidamycin 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pacidamycin 3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a uridyl peptide antibiotic that targets and inhibits the translocase MraY.[1] MraY is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting MraY, this compound blocks the formation of Lipid I, a key intermediate in cell wall synthesis, ultimately leading to bacterial cell death.[1]
Q2: Against which organisms is this compound most effective?
A2: Pacidamycins exhibit selective in vivo activity against Pseudomonas aeruginosa.[1][2] They are generally not active against many other bacteria, such as Escherichia coli and Staphylococcus aureus, which are intrinsically resistant.[2]
Q3: How common is acquired resistance to this compound in Pseudomonas aeruginosa?
A3: A significant challenge with the therapeutic use of pacidamycins against P. aeruginosa is the high frequency at which resistant mutants emerge, typically in the range of 10⁻⁶ to 10⁻⁷.
Q4: What are the known mechanisms of acquired resistance to this compound?
A4: The primary mechanisms of acquired resistance to this compound in P. aeruginosa are:
-
Impaired Uptake: This is the most common reason for high-level resistance. It is caused by mutations in the opp operon, which encodes an oligopeptide transport system responsible for taking up pacidamycin across the inner membrane.
-
Efflux Pump Overexpression: This mechanism typically leads to low-level resistance. Overexpression of multidrug resistance efflux pumps, such as MexAB-OprM or MexCD-OprJ, can actively transport pacidamycin out of the cell.
Q5: Have any mutations in the MraY target site been identified as a cause of this compound resistance?
A5: While MraY is the known target of this compound, current research has not prominently reported mutations in the mraY gene as a clinical or experimentally-derived mechanism of resistance to pacidamycins in P. aeruginosa. The high frequency of resistance is primarily attributed to impaired uptake. Although MraY purified from intrinsically resistant bacteria like E. coli and S. aureus can be inhibited by pacidamycin in vitro, the lack of uptake in these organisms is the cause of their intrinsic resistance.
Q6: Is enzymatic inactivation a known mechanism of resistance to this compound?
A6: There is currently no evidence in the scientific literature to suggest that enzymatic degradation or modification of this compound is a mechanism of acquired resistance in P. aeruginosa.
Troubleshooting Guides
Problem 1: I am observing a high frequency of this compound-resistant colonies in my in vitro experiments.
-
Possible Cause: This is an expected outcome when working with this compound and P. aeruginosa. The frequency of spontaneous resistance is naturally high (10⁻⁶ to 10⁻⁷). This is most likely due to mutations in the opp operon, leading to impaired uptake of the antibiotic.
-
Troubleshooting Steps:
-
Confirm the resistance phenotype: Pick several resistant colonies and re-test their Minimum Inhibitory Concentration (MIC) for this compound to confirm the stability of the resistance.
-
Characterize the level of resistance: Determine the MIC of the resistant mutants. High-level resistance (e.g., MIC > 500 µg/ml) is strongly indicative of a defect in the Opp uptake system. Low-level resistance (e.g., MIC around 64 µg/ml) may suggest the involvement of efflux pumps.
-
Sequence the opp operon: To confirm that impaired uptake is the cause of resistance, sequence the genes of the opp operon (particularly oppA and oppB) in your high-level resistant mutants to identify potential mutations.
-
Problem 2: My this compound-resistant mutants are also showing resistance to other antibiotics.
-
Possible Cause: This cross-resistance phenotype suggests the involvement of multidrug efflux pumps. Mutants with low-level resistance to this compound have been shown to be cross-resistant to antibiotics like levofloxacin (B1675101), tetracycline, and erythromycin (B1671065) due to the overexpression of the MexAB-OprM or MexCD-OprJ efflux pumps.
-
Troubleshooting Steps:
-
Perform cross-resistance profiling: Test the susceptibility of your this compound-resistant mutants against a panel of antibiotics that are known substrates of P. aeruginosa efflux pumps (e.g., fluoroquinolones, tetracyclines, macrolides).
-
Use an efflux pump inhibitor (EPI): Perform MIC assays with this compound in the presence and absence of a broad-spectrum EPI like Phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI is a strong indicator of efflux-mediated resistance.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the genes encoding the MexAB-OprM and MexCD-OprJ efflux pumps in your resistant mutants compared to the susceptible parent strain. Overexpression of these genes would confirm this resistance mechanism.
-
Problem 3: I am unsure if the resistance I am observing is due to impaired uptake or efflux.
-
Solution: A combination of the troubleshooting steps from the previous two problems can help you differentiate between these two mechanisms. The table below summarizes the expected phenotypes:
| Feature | Impaired Uptake (opp mutants) | Efflux Pump Overexpression |
| Level of Resistance | High (e.g., MIC > 500 µg/ml) | Low to Intermediate (e.g., MIC ~64 µg/ml) |
| Cross-Resistance | Typically no cross-resistance to other antibiotic classes. | Cross-resistance to other antibiotic classes (e.g., fluoroquinolones, tetracyclines). |
| Effect of EPIs | No significant change in MIC. | Significant reduction in MIC. |
Quantitative Data Summary
Table 1: this compound Resistance in Pseudomonas aeruginosa
| Strain/Mutant Type | MIC of this compound (µg/ml) | Frequency of Resistance | Cross-Resistance Profile | Reference |
| Wild-Type (PAO1) | 4 - 16 | N/A | Susceptible | |
| Type 1 (High-level resistance) | 512 | ~2 x 10⁻⁶ | No cross-resistance observed with other antibiotics. | |
| Type 2 (Low-level resistance) | 64 | ~10⁻⁸ | Cross-resistant to levofloxacin, tetracycline, and erythromycin. |
Experimental Protocols
1. Isolation of Spontaneous this compound-Resistant Mutants
-
Objective: To select for spontaneous mutants of P. aeruginosa that are resistant to this compound.
-
Materials:
-
P. aeruginosa wild-type strain (e.g., PAO1)
-
Luria-Bertani (LB) broth and agar (B569324)
-
This compound stock solution
-
Levofloxacin stock solution (for screening cross-resistance)
-
-
Protocol:
-
Grow an overnight culture of the wild-type P. aeruginosa strain in LB broth.
-
Prepare LB agar plates containing this compound at a concentration 4 to 16 times the MIC of the wild-type strain (e.g., 50 µg/ml or 200 µg/ml).
-
Plate a high density of the overnight culture onto the this compound-containing plates.
-
Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
To screen for efflux-mediated resistance, replica-plate the resulting colonies onto LB agar plates containing an antibiotic known to be an efflux pump substrate, such as levofloxacin at 4 times its MIC (e.g., 0.5 µg/ml).
-
Colonies that grow on the pacidamycin plates but not the levofloxacin plates are likely high-level resistance mutants with impaired uptake. Colonies that grow on both are likely low-level resistance mutants with overexpressed efflux pumps.
-
Isolate single colonies from the this compound plates and purify by re-streaking on fresh selective plates.
-
Confirm the resistance phenotype by determining the MIC of the isolated mutants.
-
2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a P. aeruginosa strain.
-
Materials:
-
P. aeruginosa strain to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
-
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 50 µl.
-
Add 50 µl of the prepared bacterial inoculum to each well, bringing the total volume to 100 µl.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
3. Peptide Uptake Assay (Conceptual Protocol)
-
Objective: To assess the uptake of this compound into P. aeruginosa cells. This protocol is conceptual as a specific protocol for fluorescently labeled this compound was not found. It is based on general peptide uptake assay methods.
-
Materials:
-
Fluorescently labeled this compound
-
P. aeruginosa strains (wild-type and resistant mutants)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Grow P. aeruginosa cultures to mid-log phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ of 0.1).
-
Add fluorescently labeled this compound to the bacterial suspension at a concentration below the MIC to avoid immediate cell lysis.
-
Incubate at 37°C for various time points (e.g., 10, 30, 60 minutes).
-
After incubation, wash the cells with cold PBS to remove unbound peptide.
-
Analyze the fluorescence of individual cells using a flow cytometer. A lower fluorescence signal in resistant mutants compared to the wild-type would indicate impaired uptake. Alternatively, visualize the cells using fluorescence microscopy.
-
Visualizations
References
Technical Support Center: Pacidamycin 3 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of efflux pumps in Pacidamycin 3 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high-level resistance to Pacidamycin in Pseudomonas aeruginosa?
High-level resistance to pacidamycins (MIC of 512 µg/ml) in P. aeruginosa is primarily due to impaired uptake of the antibiotic.[1] This is often caused by mutations in the opp operon, which encodes an oligopeptide transport system responsible for importing pacidamycins across the inner membrane.[1]
Q2: Do efflux pumps contribute to this compound resistance?
Yes, efflux pumps are a significant factor in low-level resistance to pacidamycins in P. aeruginosa.[1] Overexpression of specific efflux pumps can lead to a notable increase in the Minimum Inhibitory Concentration (MIC) of the antibiotic.
Q3: Which specific efflux pumps are known to be involved in this compound resistance in P. aeruginosa?
Low-level resistance to pacidamycins (MIC of 64 µg/ml) has been associated with the overexpression of the MexAB-OprM or MexCD-OprJ multidrug resistance efflux pumps.[1] Additionally, the MexAB-OprM pump contributes to the intrinsic (baseline) resistance of P. aeruginosa to pacidamycins.[1]
Q4: What level of resistance is conferred by efflux pump overexpression?
Overexpression of efflux pumps like MexAB-OprM or MexCD-OprJ typically results in low-level resistance, with Pacidamycin MICs around 64 µg/ml. This is a significant increase from the wild-type MIC, which is in the range of 4-16 µg/ml.
Q5: Is there cross-resistance observed in Pacidamycin-resistant mutants that overexpress efflux pumps?
Yes, mutants with low-level Pacidamycin resistance due to efflux pump overexpression are often cross-resistant to other antibiotics that are substrates of these pumps. This includes compounds like levofloxacin, tetracycline, and erythromycin.
Q6: How does the resistance mechanism in P. aeruginosa compare to that in E. coli?
While P. aeruginosa utilizes both uptake and efflux mechanisms for Pacidamycin resistance, the intrinsic resistance of E. coli to the related mureidomycin antibiotics has been attributed to the AcrAB-TolC efflux pump. AcrAB-TolC is a homolog of the MexAB-OprM pump in P. aeruginosa.
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound against P. aeruginosa.
-
Possible Cause 1: Spontaneous mutations. P. aeruginosa can develop resistance to pacidamycins at a high frequency (10⁻⁶ to 10⁻⁷). Inoculum preparation is critical.
-
Troubleshooting Tip: Always start cultures from a single, verified colony. Prepare fresh inoculums for each experiment and minimize pre-exposure to the antibiotic.
-
-
Possible Cause 2: Variability in experimental conditions. MIC testing is sensitive to media composition, inoculum density, and incubation time.
-
Troubleshooting Tip: Strictly adhere to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI). Ensure consistent media batches and accurately calibrated inoculum densities.
-
Issue 2: Unable to confirm the role of a specific efflux pump in observed this compound resistance.
-
Possible Cause 1: Redundancy of efflux pumps. P. aeruginosa possesses multiple efflux pumps with overlapping substrate specificities. Knocking out a single pump may not be sufficient to restore susceptibility if others compensate.
-
Troubleshooting Tip: Consider creating double or triple knockout mutants of the major RND efflux pumps (e.g., MexAB-OprM, MexCD-OprJ, and MexXY-OprM).
-
-
Possible Cause 2: Use of a non-specific efflux pump inhibitor. Some inhibitors may not be effective against the specific pump responsible for this compound efflux.
-
Troubleshooting Tip: Test a range of efflux pump inhibitors with known activities against different pump families. For RND pumps like MexAB-OprM, consider using phenylalanine-arginine β-naphthylamide (PAβN).
-
-
Possible Cause 3: Resistance is due to impaired uptake, not efflux. The observed resistance may be high-level and caused by mutations in the opp transport system.
-
Troubleshooting Tip: Sequence the opp operon in your resistant mutants to check for mutations. Also, assess cross-resistance to other antibiotics; uptake-mediated resistance is typically not associated with multidrug resistance.
-
Issue 3: Difficulty in interpreting gene expression data for efflux pumps.
-
Possible Cause: Inappropriate reference genes or experimental conditions for RT-qPCR.
-
Troubleshooting Tip: Validate your reference genes for stable expression across your experimental conditions. Ensure that RNA is extracted from bacteria in the mid-logarithmic growth phase and that the this compound concentration used for induction is appropriate (sub-inhibitory).
-
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pacidamycin against different P. aeruginosa strains.
| Strain Type | Genetic Characteristic | Pacidamycin MIC (µg/ml) | Cross-Resistance |
| Wild-Type | Functional Opp uptake and baseline efflux | 4 - 16 | None |
| Low-Level Resistant | Overexpression of MexAB-OprM or MexCD-OprJ | 64 | Levofloxacin, Tetracycline, Erythromycin |
| High-Level Resistant | Mutation in the opp operon (impaired uptake) | 512 | None |
| Efflux Pump Inactive | Inactive MexAB-OprM system | More susceptible than wild-type | Not Applicable |
Data sourced from studies on pacidamycins in P. aeruginosa.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
P. aeruginosa isolate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending a single colony in MHB and adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).
-
Dilute the inoculum to a final concentration of 5 x 10⁵ CFU/ml in MHB.
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µl.
-
Add 100 µl of the diluted bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
2. Evaluation of Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)
This protocol assesses the contribution of efflux pumps to resistance by measuring the reduction in MIC in the presence of an EPI.
-
Materials:
-
Same as MIC determination protocol
-
Efflux pump inhibitor (e.g., PAβN) stock solution
-
-
Procedure:
-
Perform the MIC determination protocol as described above in two parallel sets of 96-well plates.
-
In one set of plates, add the EPI to the MHB at a fixed, sub-inhibitory concentration.
-
Determine the MIC of this compound in the absence and presence of the EPI.
-
A significant reduction (fourfold or greater) in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
-
Visualizations
Caption: Workflow of the MexAB-OprM efflux pump in exporting this compound.
Caption: Two primary pathways to Pacidamycin resistance in P. aeruginosa.
References
Technical Support Center: Enhancing Pacidamycin 3 Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Pacidamycin 3 during fermentation with Streptomyces coeruleorubidus.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway of this compound, and how can this knowledge aid in improving its yield?
A1: this compound is a uridyl peptide antibiotic synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[1][2] The biosynthetic gene cluster, pacA-V, encodes a series of enzymes responsible for its assembly.[2][3][4] Key precursors for the biosynthesis include L-meta-tyrosine, (2S, 3S)-diaminobutyric acid (DABA), L-alanine, and a phenylalanine-derived moiety, which are assembled on a multi-domain enzymatic complex.[1][2] Understanding this pathway is crucial as it allows for targeted strategies to enhance yield, such as precursor feeding and metabolic engineering to upregulate key biosynthetic genes or downregulate competing pathways.
Q2: What is a typical starting yield for this compound, and what is a realistic target yield after optimization?
A2: Initial fermentation yields of this compound can be as low as 1-2 mg/L.[5] However, through a combination of strain selection, optimization of fermentation media, and precursor feeding strategies, it is possible to increase the yield to over 100 mg/L.[5]
Q3: How critical are the seed culture conditions for the final this compound yield?
A3: The quality and age of the seed culture are critical factors that significantly influence the kinetics of the production phase. An inconsistent or poor-quality inoculum can lead to batch-to-batch variability and lower yields. It is essential to standardize the inoculum preparation process, including the growth medium, incubation time, and the cell density of the seed culture to ensure a healthy and active biomass for inoculating the production fermenter.
Troubleshooting Guide
Issue 1: Low or No this compound Production Despite Good Biomass Growth
This is a common issue where the primary metabolism (cell growth) appears robust, but the secondary metabolism (this compound production) is lagging.
Potential Causes & Recommended Actions:
-
Suboptimal Medium Composition: The composition of the fermentation medium is critical for inducing secondary metabolism.
-
Action: Systematically optimize the carbon and nitrogen sources. For Streptomyces coeruleorubidus, mannitol (B672) and starches have been shown to be effective carbon sources, while casein and peptone can be good nitrogen sources.[6] It is crucial to evaluate the carbon-to-nitrogen (C/N) ratio, as an imbalance can favor biomass accumulation over antibiotic production.
-
-
Incorrect Fermentation pH: The pH of the medium affects enzymatic activities crucial for the biosynthesis of this compound.
-
Action: The optimal initial pH for bioactive metabolite production by Streptomyces coeruleorubidus has been reported to be around 6.0.[6] Monitor the pH throughout the fermentation and consider using buffered media or implementing a pH control strategy in a bioreactor to maintain it within the optimal range.
-
-
Inadequate Aeration and Agitation: As an aerobic bacterium, Streptomyces coeruleorubidus requires sufficient oxygen for both growth and secondary metabolite production.
-
Action: Optimize the agitation speed and aeration rate to ensure the dissolved oxygen (DO) level is maintained above a critical threshold (typically >20% saturation). For shake flask cultures, using baffled flasks and ensuring adequate headspace can improve oxygen transfer. In a fermenter, DO levels should be monitored and controlled.
-
Issue 2: Batch-to-Batch Variability in this compound Yield
Inconsistent yields between fermentation batches can hinder process development and scale-up.
Potential Causes & Recommended Actions:
-
Inconsistent Inoculum: As mentioned in the FAQs, the quality of the seed culture is paramount.
-
Action: Develop a standardized protocol for inoculum preparation. This should include using a fresh, well-sporulated culture, a consistent seed medium, and defined incubation time and agitation speed to ensure a reproducible inoculum density.
-
-
Variability in Raw Materials: Complex media components such as soybean meal or yeast extract can have batch-to-batch variations in their composition.
-
Action: Whenever possible, use defined or semi-defined media to reduce variability. If using complex components, source them from a reliable supplier and consider testing new batches on a small scale before use in production runs.
-
-
Genetic Instability of the Producing Strain: Repeated subculturing of Streptomyces can lead to genetic mutations and a decline in antibiotic production.
-
Action: Always start fermentations from a fresh colony or a low-passage glycerol (B35011) stock. Periodically re-isolate and screen high-producing colonies to maintain a robust production strain.
-
Data Presentation
Table 1: Effect of Carbon Source on Bioactive Metabolite Production by Streptomyces coeruleorubidus
| Carbon Source | Relative Production (%) |
| Mannitol | 100 |
| Starch | 95 |
| Glucose | 80 |
| Fructose | 75 |
| Glycerol | 60 |
Note: Data is generalized based on studies of Streptomyces species and may require specific optimization for this compound production.
Table 2: Effect of Nitrogen Source on Bioactive Metabolite Production by Streptomyces coeruleorubidus
| Nitrogen Source | Relative Production (%) |
| JBM (Soybean Meal) | 100 |
| Casein | 90 |
| Peptone | 85 |
| Yeast Extract | 80 |
| Ammonium Sulfate | 65 |
Note: Data is generalized based on studies of Streptomyces species and may require specific optimization for this compound production.
Table 3: Optimization of Physical Parameters for Bioactive Metabolite Production by Streptomyces coeruleorubidus
| Parameter | Range Tested | Optimal Value |
| Temperature (°C) | 25 - 40 | 35[6] |
| pH | 5.0 - 8.0 | 6.0[6] |
| Incubation Time (days) | 4 - 12 | 6[6] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
-
Prepare Basal Medium: Prepare a fermentation medium containing all necessary nutrients except the carbon source.
-
Aliquot and Supplement: Distribute the basal medium into a series of identical shake flasks. To each flask, add a different carbon source (e.g., mannitol, starch, glucose) to a final concentration of 2% (w/v).
-
Inoculation: Inoculate all flasks with a standardized seed culture of Streptomyces coeruleorubidus.
-
Incubation: Incubate the flasks under optimal conditions (e.g., 35°C, 220 rpm) for 6 days.
-
Analysis: At the end of the fermentation, harvest the broth and quantify the this compound yield using a validated analytical method such as HPLC.
Protocol 2: Precursor Feeding for Enhanced this compound Yield
-
Prepare Production Medium: Prepare the optimized fermentation medium in a shake flask or bioreactor.
-
Inoculation: Inoculate with a standardized seed culture of Streptomyces coeruleorubidus.
-
Precursor Addition: After a specific period of growth (e.g., 48 hours), add a sterile solution of a precursor amino acid analogue, such as 7-chlorotryptophan, to a final concentration of 1 mM.
-
Incubation: Continue the fermentation under optimal conditions.
-
Analysis: Harvest the fermentation broth at the optimal time and quantify the yield of the corresponding this compound analogue. Studies have shown that feeding with 2-methyl-, 7-methyl-, 7-chloro-, or 7-bromotryptophans can lead to the production of the corresponding pacidamycin analogues in larger amounts than the natural pacidamycin.[6]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: A systematic workflow for optimizing this compound fermentation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of dissolved oxygen and aeration rate on antibiotic production of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Technical Support Center: Enhancing the Bioactivity of Pacidamycin 3 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioactivity of Pacidamycin 3 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pacidamycins?
Pacidamycins are uridyl peptide antibiotics that inhibit the bacterial cell wall synthesis enzyme, phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][2][3] MraY is an essential integral membrane enzyme that catalyzes the first committed step of peptidoglycan biosynthesis, the formation of Lipid I from UDP-MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate (B84403).[4][5][6] By inhibiting MraY, pacidamycins block the formation of the bacterial cell wall, leading to cell death. The uracil-ribose moiety of pacidamycin is a key determinant for binding to the MraY target.[1][3]
Q2: What are the primary methods to generate novel pacidamycin derivatives with potentially enhanced bioactivity?
There are three main approaches to generate novel pacidamycin derivatives:
-
Precursor-Directed Biosynthesis: This method involves feeding synthetic analogs of the natural amino acid precursors to the pacidamycin-producing organism, Streptomyces coeruleorubidus.[5][7] The biosynthetic machinery of the organism can incorporate these unnatural precursors, leading to the production of novel pacidamycin derivatives. This has been successfully demonstrated with tryptophan and phenylalanine analogs.[5][7]
-
Semi-Synthesis: This approach uses a naturally produced pacidamycin as a starting scaffold for chemical modification. A notable example is the use of the Pictet-Spengler reaction on meta-tyrosine-containing pacidamycins to create a diverse range of derivatives.[6]
-
Total Synthesis: While complex, total chemical synthesis offers the greatest flexibility in designing and creating novel analogs by allowing for modifications at any position of the molecule.[4]
Q3: Which structural features of pacidamycins are most critical for their bioactivity?
Structure-activity relationship (SAR) studies indicate that the N-terminus of the pseudopeptide backbone is crucial for bioactivity. Modifications at this position can significantly impact the antibacterial potency.[6] The 3'-deoxyuridine (B14125) nucleoside is also essential for its mechanism of action, as it mimics the natural substrate of MraY.[8]
Troubleshooting Guides
Precursor-Directed Biosynthesis
Problem: Low or no incorporation of the fed precursor analog.
| Possible Cause | Troubleshooting Step |
| Precursor Toxicity | The fed analog may be toxic to S. coeruleorubidus at the concentration used. Perform a dose-response experiment to determine the maximum tolerated concentration of the precursor. Start with a low concentration (e.g., 0.1 mM) and gradually increase it. |
| Poor Precursor Uptake | The bacterial cells may not be efficiently transporting the precursor analog. Optimize the feeding time; adding the precursor at different stages of cell growth (e.g., mid-log phase, late-log phase) can have a significant effect on incorporation. |
| Low Substrate Specificity of Biosynthetic Enzymes | The non-ribosomal peptide synthetase (NRPS) adenylation domains responsible for activating and incorporating the amino acids may have strict substrate specificity. Research has shown that substitutions at positions 4, 5, and 6 of tryptophan are poorly tolerated.[5] Consider synthesizing analogs with modifications at positions known to be accepted by the enzymes (e.g., 2- and 7-positions of tryptophan).[5] |
| Incorrect Fermentation Conditions | The composition of the fermentation medium, pH, and temperature can influence both bacterial growth and secondary metabolite production. Ensure that the fermentation conditions are optimal for pacidamycin production before attempting precursor-directed biosynthesis. |
Semi-Synthesis: Pictet-Spengler Reaction
Problem: Low yield of the desired Pictet-Spengler product.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | The Pictet-Spengler reaction is sensitive to pH, temperature, and solvent.[9] For pacidamycin derivatives, mild acidic conditions (e.g., pH 6 phosphate buffer) in a co-solvent like acetonitrile (B52724) at around 50°C have been shown to be effective.[6] Systematically vary these parameters to find the optimal conditions for your specific substrates. |
| Poor Reactivity of the Aldehyde | Electron-withdrawing groups on the aryl aldehyde can decrease its reactivity. Consider using aldehydes with electron-donating groups or increasing the reaction temperature and time. |
| Side Reactions | The starting pacidamycin may degrade under the reaction conditions. Monitor the reaction by LC-MS to track the consumption of starting material and the formation of byproducts. If degradation is significant, try milder conditions (lower temperature, shorter reaction time). |
Problem: Poor diastereoselectivity in the Pictet-Spengler reaction.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | The diastereomeric ratio of the products can be influenced by the reaction conditions.[9] Experiment with different solvents and temperatures to see if the selectivity can be improved. |
| Chiral Catalysts | While the non-enzymatic reaction with pacidamycin has been reported, the use of chiral Brønsted acids or other organocatalysts could potentially influence the stereochemical outcome of the Pictet-Spengler reaction. |
Purification of Pacidamycin Derivatives
Problem: Difficulty in separating the desired derivative from other congeners or impurities.
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC Conditions | Pacidamycin derivatives are complex peptides and often exist in mixtures. A shallow gradient in reversed-phase HPLC (RP-HPLC) is often necessary to achieve good separation. Experiment with different mobile phase modifiers (e.g., formic acid vs. trifluoroacetic acid) and organic solvents (acetonitrile vs. methanol). |
| Co-elution of Impurities | If impurities co-elute with your product, consider using a different stationary phase (e.g., C8 instead of C18) or a different chromatographic technique, such as ion-exchange chromatography, if your derivative has a net charge. |
| Poor Peak Shape | Poor peak shape can be due to column overload or secondary interactions with the stationary phase. Reduce the injection volume or concentration of your sample. Adjusting the pH of the mobile phase can also sometimes improve peak shape. |
Data Presentation
Table 1: Bioactivity of Selected Pacidamycin Derivatives
| Compound | Modification | Test Organism | MIC (μg/mL) |
| Pacidamycin 1 | Natural Product | Pseudomonas aeruginosa | 8 - 64 |
| This compound | Natural Product | Pseudomonas aeruginosa | Not specified |
| Pacidamycin D | Natural Product | Pseudomonas aeruginosa | Not specified |
| 7-chlorotryptophan derivative | Precursor-directed biosynthesis | Pseudomonas aeruginosa | Not specified, produced in higher yield than natural pacidamycin |
| 7-bromotryptophan derivative | Precursor-directed biosynthesis | Pseudomonas aeruginosa | Not specified, produced in higher yield than natural pacidamycin |
| Dihydropacidamycin D | Synthetic analog | Escherichia coli | 4 - 8 |
| Dihydropacidamycin D | Synthetic analog | Mycobacterium tuberculosis | Active |
| Pictet-Spengler derivatives | Semi-synthetic | Pseudomonas aeruginosa ATCC 15442 | > 64 |
Note: This table is a compilation of data from multiple sources and is not exhaustive. "Not specified" indicates that the source mentioned the compound but did not provide a specific MIC value.
Experimental Protocols
Protocol 1: Precursor-Directed Biosynthesis of Pacidamycin Derivatives
-
Prepare Seed Culture: Inoculate spores of S. coeruleorubidus into a suitable liquid medium (e.g., ISP2 medium) and incubate at 28°C with shaking (180 rpm) for 48 hours.
-
Inoculate Production Culture: Inoculate a production medium (e.g., Lactose Minimal Media) with 5% of the seed culture. Incubate at 28°C with shaking (180 rpm) for 72 hours.
-
Precursor Feeding: Prepare a sterile, pH-neutral aqueous solution of the desired precursor analog (e.g., a tryptophan derivative). Add the solution to the production culture to a final concentration of 1 mM.
-
Continued Incubation: Continue the incubation for another 48 hours.
-
Extraction: Centrifuge the culture to separate the mycelium from the supernatant. Extract the pacidamycins from the supernatant using a suitable solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Analysis: Analyze the crude extract by LC-MS to identify the presence of the new pacidamycin derivative.
-
Purification: Purify the novel derivative using preparative RP-HPLC.
Protocol 2: Semi-Synthesis of Pacidamycin Derivatives via Pictet-Spengler Reaction
-
Prepare Reaction Mixture: Dissolve the starting pacidamycin containing a meta-tyrosine residue (e.g., pacidamycin 4) in a 1:1 mixture of acetonitrile and 0.1 M phosphate buffer (pH 6).
-
Add Aldehyde: Add the desired aryl aldehyde to the reaction mixture to a final concentration of 25-50 mM.
-
Incubation: Incubate the reaction mixture at 50°C for 16 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the products using a suitable organic solvent.
-
Purification: Purify the resulting diastereomers by preparative RP-HPLC.
-
Characterization: Characterize the purified products by high-resolution mass spectrometry and NMR spectroscopy to confirm their structure and determine the diastereomeric ratio.
Visualizations
Caption: Inhibition of bacterial cell wall synthesis by this compound derivatives.
Caption: Workflow for generating and testing novel Pacidamycin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the production of natamycin in Streptomyces natalensis HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pacidamycin 3 Synthesis and Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Pacidamycin 3. The information is presented in a clear question-and-answer format to directly assist researchers in their experimental work.
I. Troubleshooting this compound Synthesis
The chemical synthesis of this compound, a complex uridyl peptide antibiotic, presents several challenges primarily related to the construction of the unique Z-oxyacyl enamide moiety and the formation of the ureido linkage, as well as potential side reactions inherent in peptide synthesis.[1][2]
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most critical steps in the total synthesis of this compound and its analogs?
A1: The most challenging aspects of synthesizing this compound and its analogs, like Pacidamycin D, are:
-
Stereocontrolled construction of the Z-oxyvinyl halide: This component is a precursor to the chemically labile Z-oxyacyl enamide moiety.[1][2]
-
Copper-catalyzed cross-coupling: The coupling of the Z-oxyvinyl halide with the tetrapeptide carboxamide is a crucial step that can be sensitive to reaction conditions. The tetrapeptide itself can be thermally unstable and contains multiple reactive functional groups.[1]
-
Formation of the ureido linkage: This non-standard peptide bond requires specific reagents and conditions to achieve high yield and avoid side products. The biosynthesis of this linkage involves the incorporation of bicarbonate/CO2.
Q2: What are common side reactions to watch out for during the peptide synthesis portion?
A2: Standard peptide synthesis side reactions can occur. These include:
-
Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling steps.
-
Incomplete deprotection: Residual protecting groups on amino acid side chains can lead to impurities that are difficult to remove.
-
Deletion and insertion sequences: Inefficient coupling or premature deprotection can result in peptides with missing or extra amino acids.
-
Side reactions involving functional groups: The side chains of amino acids like asparagine, glutamine, and tryptophan can undergo undesirable reactions under certain conditions.
Q3: Are there any known stability issues with this compound or its intermediates?
A3: Yes, the Z-oxyacyl enamide moiety is known to be chemically labile. Care should be taken during workup and purification to avoid harsh acidic or basic conditions that could lead to degradation. The tetrapeptide precursor can also be thermally unstable.
II. Troubleshooting this compound Purification
The purification of this compound typically relies on High-Performance Liquid Chromatography (HPLC), which separates the target compound from impurities based on its physicochemical properties.
Frequently Asked Questions (FAQs) - Purification
Q1: What type of HPLC is most effective for purifying this compound?
A1: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides and related compounds like this compound. A C18-modified silica (B1680970) column is commonly used as the stationary phase.
Q2: What are typical mobile phases for the RP-HPLC purification of this compound?
A2: A common mobile phase system for peptide purification consists of:
-
Solvent A: Water with a small amount of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile, also containing 0.1% TFA. A gradient elution is used, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute compounds of increasing hydrophobicity.
Q3: I'm seeing broad or tailing peaks in my HPLC chromatogram. What could be the cause?
A3: Broad or tailing peaks can be caused by several factors:
-
Column overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or sample concentration.
-
Secondary interactions: The analyte may be interacting with the stationary phase in undesirable ways. Adjusting the mobile phase pH or trying a different column chemistry might help.
-
Column degradation: The performance of an HPLC column can degrade over time. Flushing the column or replacing it may be necessary.
Q4: My purification yield is very low. What can I do to improve it?
A4: Low yield can be a significant challenge. Consider the following:
-
Optimize fraction collection: Ensure that you are collecting the correct fractions corresponding to your target peak. Analyzing small aliquots of fractions by mass spectrometry can confirm the presence of your product.
-
Minimize degradation: As this compound has stability issues, ensure that your purification workflow is efficient and avoids harsh conditions.
-
Check for precipitation: The compound may be precipitating on the column or in the tubing. Adjusting the mobile phase composition or temperature might be necessary.
Q5: I'm having trouble separating diastereomers. What strategies can I employ?
A5: The separation of diastereomers can be challenging. Here are some approaches:
-
Optimize HPLC conditions: Fine-tuning the gradient, flow rate, and temperature can improve resolution.
-
Try a different stationary phase: Columns with different selectivities (e.g., phenyl-hexyl instead of C18) may provide better separation of isomers.
-
Chiral chromatography: If diastereomers are not separable on standard achiral columns, chiral HPLC may be necessary.
III. Data Presentation
Table 1: Summary of Common Synthesis and Purification Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis: Low yield of desired product | Inefficient coupling reactions, side reactions, degradation of intermediates. | Optimize coupling reagents and reaction times. Use appropriate protecting groups. Handle labile intermediates with care. |
| Synthesis: Presence of multiple impurities | Incomplete reactions, side-product formation (e.g., racemization, deletions). | Monitor reactions closely (e.g., by LC-MS). Use high-purity starting materials. Optimize reaction conditions to minimize side reactions. |
| Purification: Poor peak shape in HPLC | Column overload, secondary interactions, column degradation. | Reduce sample load. Modify mobile phase (e.g., pH, additives). Use a new or different type of column. |
| Purification: Co-elution of impurities | Insufficient chromatographic resolution. | Optimize HPLC gradient and flow rate. Try a different stationary phase. Consider orthogonal purification techniques. |
| Purification: Low recovery of product | Degradation during purification, irreversible adsorption to the column, precipitation. | Minimize purification time. Use milder pH conditions if possible. Test different mobile phase compositions. |
IV. Experimental Protocols & Methodologies
General RP-HPLC Purification Protocol for Peptides:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will need to be determined empirically.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks and analyze by mass spectrometry to identify the desired product.
V. Visualizations
Diagram 1: Logical Troubleshooting Flow for this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
References
Strategies to reduce the emergence of Pacidamycin 3 resistant mutants
Welcome to the Pacidamycin 3 Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this compound, with a focus on strategies to reduce the emergence of resistant mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are the primary resistance mechanisms?
Pacidamycins are uridyl peptide antibiotics that specifically target and inhibit the enzyme MraY (translocase I).[1][2][3][4] MraY is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting MraY, this compound blocks cell wall assembly, leading to bacterial cell death.[1][2][3][4]
In Pseudomonas aeruginosa, the primary mechanisms of resistance to pacidamycins are:
-
Impaired Uptake: High-level resistance is frequently caused by mutations in the opp-fabI operon, which encodes an oligopeptide permease (Opp) system responsible for transporting pacidamycins across the inner membrane.[5][6]
-
Efflux Pump Overexpression: Lower-level resistance can be mediated by the overexpression of multidrug resistance (MDR) efflux pumps, particularly MexAB-OprM and MexCD-OprJ, which actively transport this compound out of the cell.[5][6]
Q2: We are observing a high frequency of this compound resistant mutants in our P. aeruginosa cultures. What are the expected frequencies and MIC values?
The emergence of resistant mutants is a known challenge with pacidamycins.[5][7][8] The reported frequencies and associated Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain and experimental conditions. Below is a summary of reported data for P. aeruginosa.
| Resistance Mechanism | Mutant Type | Frequency of Emergence | Pacidamycin MIC | Cross-Resistance |
| Impaired Uptake (e.g., oppB mutation) | High-level resistance | ~2 x 10⁻⁶ | 512 µg/mL | No |
| Efflux Pump Overexpression (e.g., MexAB-OprM, MexCD-OprJ) | Low-level resistance | ~10⁻⁷ to 10⁻⁸ | 64 µg/mL | Yes (e.g., levofloxacin, tetracycline, erythromycin) |
Data synthesized from studies on pacidamycin resistance in P. aeruginosa.[5]
Q3: What strategies can we employ to reduce the emergence of these resistant mutants in our experiments?
Several strategies can be investigated to mitigate the development of this compound resistance:
-
Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging.[9]
-
Efflux Pump Inhibition: Co-administration of this compound with an efflux pump inhibitor (EPI) that targets the MexAB-OprM or MexCD-OprJ pumps may increase the intracellular concentration of this compound and restore susceptibility in low-level resistant strains.[10][11][12]
-
Optimized Dosing Regimens: Investigating different dosing strategies, such as higher initial doses or altered dosing intervals, may help to prevent the selection and growth of resistant subpopulations.[13][14][15][16][17]
Q4: Are there any known synergistic antibiotic combinations with this compound?
Currently, there is a lack of published studies specifically investigating synergistic combinations of this compound with other antibiotics against P. aeruginosa. However, based on its mechanism of action and the known resistance mechanisms, promising candidates for synergistic combinations could include:
-
Beta-lactams (e.g., Piperacillin, Ceftazidime): These also target cell wall synthesis but through a different enzyme (penicillin-binding proteins).
-
Aminoglycosides (e.g., Tobramycin, Gentamicin): These inhibit protein synthesis.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These inhibit DNA replication.
A checkerboard assay is the recommended method to screen for synergistic interactions.
Q5: Which efflux pump inhibitors could be effective in combination with this compound?
While specific studies on EPIs with this compound are not available, inhibitors targeting the RND family of efflux pumps in P. aeruginosa are relevant. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized EPI that has been shown to inhibit MexAB-OprM and MexCD-OprJ.[10][18] However, PAβN has shown some toxicity in mammalian cells, limiting its clinical potential.[10][11] Other investigational EPIs targeting these pumps could also be explored.
Troubleshooting Guides
Issue 1: High variability in this compound MIC values.
| Possible Cause | Recommended Action |
| Inoculum preparation is inconsistent. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.[19][20] |
| Media composition varies between experiments. | Use a consistent source and lot of Mueller-Hinton Broth (MHB) or other specified media. Prepare media according to the manufacturer's instructions.[19] |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound and store them at the recommended temperature in appropriate aliquots to avoid repeated freeze-thaw cycles. |
| Contamination of cultures. | Perform regular quality control checks for culture purity. |
Issue 2: Failure to confirm the mechanism of resistance in isolated mutants.
| Possible Cause | Recommended Action |
| Inability to distinguish between uptake and efflux mechanisms. | 1. Sequence the opp-fabI operon: This will identify mutations responsible for high-level resistance. 2. Perform an efflux pump activity assay: Use a fluorescent substrate to measure efflux activity in the presence and absence of an EPI. 3. Quantify efflux pump gene expression: Use RT-qPCR to measure the transcript levels of mexB and mexD.[21][22] |
| Ambiguous cross-resistance profile. | Perform MIC testing with a panel of antibiotics that are known substrates for the MexAB-OprM and MexCD-OprJ pumps (e.g., levofloxacin, carbenicillin, erythromycin).[5] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Antibiotic Synergy
This protocol is used to assess the in vitro interaction between this compound and another antimicrobial agent.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration of 100x the desired highest final concentration.
-
Plate Setup: In a 96-well microtiter plate, serially dilute this compound along the x-axis and the second antibiotic along the y-axis in Mueller-Hinton Broth (MHB).
-
Inoculation: Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Protocol 2: Efflux Pump Activity Assay
This protocol measures the activity of efflux pumps using a fluorescent substrate.
-
Bacterial Cell Preparation: Grow P. aeruginosa to the mid-logarithmic phase, then wash and resuspend the cells in a buffer.
-
Loading with Fluorescent Dye: Incubate the bacterial suspension with a fluorescent dye that is a known substrate of the target efflux pumps (e.g., ethidium (B1194527) bromide).
-
Measurement of Efflux: Initiate efflux by adding an energy source (e.g., glucose). Monitor the decrease in intracellular fluorescence over time using a fluorometer.
-
Inhibitor Testing: Repeat the assay in the presence of an efflux pump inhibitor to confirm that the observed fluorescence decrease is due to pump activity.
Visualizations
Caption: Workflow for investigating and mitigating this compound resistance.
Caption: this compound mechanism of action and resistance pathways.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Pseudomonas aeruginosa Multidrug Efflux Pumps MexA-MexB-OprM and MexC-MexD-OprJ in a Multidrug-Sensitive Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Vitro Efficacy of Synergistic Antibiotic Combinations in Multidrug Resistant Pseudomonas Aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dosage strategies for delaying resistance emergence in heterogeneous tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying bacterial efflux within subcellular domains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dvm360.com [dvm360.com]
- 16. Strategies to Minimize Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PK/PD-Guided Strategies for Appropriate Antibiotic Use in the Era of Antimicrobial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Pharmacokinetic Properties of Pacidamycin 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of Pacidamycin 3.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with this compound?
A1: While specific pharmacokinetic data for this compound is not extensively published, data from its analogue, Pacidamycin 1, reveals significant challenges. After a single subcutaneous injection in mice, Pacidamycin 1 exhibited a very short serum half-life of only 0.5 hours.[1] As a uridyl peptide antibiotic, this compound likely faces similar hurdles common to this class of molecules:
-
Rapid Enzymatic Degradation: Peptides are highly susceptible to breakdown by proteases and peptidases present in plasma and tissues, leading to rapid clearance.[2][3]
-
Fast Renal Clearance: Due to their relatively small size and hydrophilic nature, peptides are often quickly eliminated from the body via glomerular filtration in the kidneys.
-
Poor Oral Bioavailability: If oral administration is a goal, peptides face the harsh acidic environment of the stomach and enzymatic degradation throughout the gastrointestinal tract.[4][5] Their poor membrane permeability further limits absorption into the bloodstream.
Q2: What is the mechanism of action for Pacidamycins, and how might this affect modification strategies?
A2: Pacidamycins function by inhibiting translocase MraY, an essential enzyme in the bacterial cell wall biosynthesis pathway. The uracil-ribose moiety is a key determinant for binding to the MraY target. Any chemical modifications intended to improve pharmacokinetic properties must be carefully designed to avoid disrupting the structural components essential for this interaction, as this could lead to a significant loss of antibacterial activity.
Troubleshooting Guides
Issue 1: My this compound analogue shows poor stability in an in vitro plasma stability assay.
-
Potential Cause: The peptide backbone is likely being cleaved by plasma proteases (endopeptidases or exopeptidases). Other chemical degradation pathways may also contribute.
-
Troubleshooting Strategies:
-
Amino Acid Substitution: Replace natural L-amino acids at susceptible cleavage sites with non-natural amino acids, such as their D-isomers, which are resistant to proteolysis.
-
Terminal Modification: Protect the N-terminus by acetylation and the C-terminus by amidation. These modifications block degradation by exopeptidases, which cleave peptides from their ends.
-
Structural Cyclization: Introducing a cyclic structure can make the peptide more rigid and less accessible to proteases, thereby increasing stability.
-
Identify Degradation Products: Use LC-MS/MS to identify the specific cleavage sites and degradation products (e.g., from deamidation or oxidation). This information can guide a more targeted modification strategy.
-
Diagram 1: Major Peptide Degradation Pathways
Caption: Key chemical and enzymatic degradation pathways affecting peptide stability.
Issue 2: The half-life of my this compound analogue is too short in in vivo studies.
-
Potential Cause: The molecule is likely experiencing rapid renal clearance due to its small size and/or is being rapidly metabolized.
-
Troubleshooting Strategies:
-
Increase Hydrodynamic Size: Covalently attaching large polymers or proteins can increase the molecule's size beyond the threshold for renal filtration, significantly extending its circulation time.
-
PEGylation: Conjugate with polyethylene (B3416737) glycol (PEG).
-
Albumin Conjugation/Fusion: Link the peptide to serum albumin or an albumin-binding fatty acid. Albumin's long natural half-life (around 19 days in humans) can be conferred to the peptide.
-
Fc Fusion: Fuse the peptide to the Fc region of an antibody. This not only increases size but also engages the neonatal Fc receptor (FcRn) recycling pathway, which actively prevents degradation.
-
-
Evaluate Excretion Pathways: Conduct excretion studies (urine and feces analysis) to determine the primary route of elimination and identify major metabolites. This can confirm if renal clearance is the main issue to address.
-
Issue 3: My modified this compound analogue has improved stability but shows significantly reduced antibacterial activity.
-
Potential Cause: The chemical modification has likely altered the conformation of the peptide, interfering with its ability to bind to its target, translocase MraY.
-
Troubleshooting Strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize a series of analogues with modifications at different positions to identify which sites are sensitive to alteration and which are tolerant.
-
Precursor-Directed Biosynthesis: Utilize the natural biosynthetic machinery of the producing organism, Streptomyces coeruleorubidus, by feeding it non-natural amino acid precursors. This approach has been shown to successfully generate novel pacidamycin derivatives and can be a powerful tool for exploring chemical diversity while potentially preserving bioactivity.
-
Computational Modeling: Use molecular docking simulations to predict how different modifications might impact the binding of the analogue to the MraY active site before undertaking extensive synthesis.
-
Issue 4: I want to develop an oral formulation, but bioavailability is near zero.
-
Potential Cause: This is the most significant challenge for peptide drugs due to a combination of enzymatic degradation in the GI tract and extremely low permeability across the intestinal epithelium.
-
Troubleshooting Strategies:
-
Co-formulation with Additives:
-
Permeation Enhancers: Include agents like sodium caprate that transiently open tight junctions between intestinal cells to allow paracellular transport.
-
Protease Inhibitors: Add compounds that inhibit the activity of digestive enzymes like trypsin and pepsin.
-
-
Encapsulation Technologies:
-
Nanoparticles/Liposomes: Encapsulate the peptide in lipid- or polymer-based nanoparticles. This protects it from the harsh GI environment and can facilitate uptake by intestinal cells.
-
-
Structural Modification for Permeability:
-
Lipidation: Conjugate a fatty acid chain to the peptide to increase its lipophilicity, which can improve its ability to pass through the cell membrane (transcellular transport).
-
-
Quantitative Data Summary
| Compound | Dose & Route | Animal Model | Cmax (µg/mL) | Serum Half-life (t½) | Source |
| Pacidamycin 1 | 25 mg/kg, Subcutaneous | Mouse | ~50 | 0.5 hours |
Table 1: Published pharmacokinetic parameters for Pacidamycin 1, which serves as a proxy for understanding the challenges facing this compound.
| Strategy | Primary Goal | Mechanism | Potential Challenges |
| D-Amino Acid Substitution | Increase enzymatic stability | Steric hindrance prevents protease recognition | Can alter conformation and reduce activity |
| N/C-Terminal Modification | Increase stability against exopeptidases | Blocks enzyme access to termini | May affect solubility or target binding |
| PEGylation | Extend half-life, reduce clearance | Increases hydrodynamic size, shields from proteases | Can significantly reduce bioactivity ("PEG dilemma") |
| Albumin/Fc Fusion | Dramatically extend half-life | Increases size, leverages natural recycling pathways | High production cost, potential for immunogenicity |
| Lipidation | Improve membrane permeability | Increases lipophilicity for better transcellular transport | May increase plasma protein binding, affecting free drug levels |
| Formulation with Enhancers | Improve oral bioavailability | Transiently opens tight junctions in the gut | Potential for local GI toxicity, inconsistent absorption |
Table 2: Comparison of common strategies for improving the pharmacokinetic properties of therapeutic peptides.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of a this compound analogue in plasma to estimate its susceptibility to enzymatic degradation.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw plasma (e.g., mouse, rat, or human) from -80°C and keep it on ice. Allow it to equilibrate to 37°C in a water bath just before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the required volume of plasma at 37°C for 5 minutes.
-
Spike the test compound from the stock solution into the plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be low (<1%) to avoid affecting enzyme activity.
-
Vortex gently to mix. This is your T=0 sample point. Immediately transfer an aliquot (e.g., 50 µL) into a "quenching" tube.
-
Incubate the remaining plasma mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (50 µL) and add it to a quenching tube.
-
-
Reaction Quenching & Protein Precipitation:
-
The quenching tube should contain a cold precipitation solution (e.g., acetonitrile (B52724) with an internal standard) at a ratio of at least 3:1 (v/v) to the plasma sample.
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the percentage of the compound remaining versus time on a semi-logarithmic scale.
-
Calculate the half-life (t½) from the slope of the linear regression line.
-
Diagram 2: General Workflow for Improving this compound Pharmacokinetics
Caption: An iterative workflow for the design and evaluation of this compound analogues.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model (Mouse)
This protocol provides a general outline for determining key PK parameters of a this compound analogue following systemic administration.
-
Animal Preparation:
-
Use healthy, age- and weight-matched mice (e.g., CD-1 or C57BL/6). Allow animals to acclimate for at least 3-5 days before the study.
-
Animals should have free access to food and water.
-
-
Dosing:
-
Prepare the dosing formulation of the test compound in a suitable sterile vehicle (e.g., saline, PBS).
-
Administer the compound via the desired route (e.g., intravenous (IV) via tail vein for bioavailability reference, or subcutaneous (SC) / intraperitoneal (IP) for testing absorption). Dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases. A typical schedule for a compound with an expected short half-life might be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
For mice, sparse sampling (one or two samples per animal from a group at each time point) is often used to avoid excessive blood withdrawal from a single animal.
-
Collect blood (e.g., 20-50 µL) from a suitable site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Immediately after collection, place blood tubes on ice.
-
Centrifuge the blood at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to a new, labeled microcentrifuge tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
-
Diagram 3: Experimental Workflow for Pharmacokinetic Assessment
Caption: A sequential workflow for evaluating the PK properties of a new analogue.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MraY Inhibitors: Pacidamycin 3 Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase), which catalyzes an essential step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This guide provides a comparative overview of Pacidamycin 3 and other prominent MraY inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Overview of MraY and its Inhibitors
MraY is an integral membrane enzyme that facilitates the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[4] This is the first membrane-associated step in peptidoglycan synthesis, making it an attractive target for antibiotics.[2]
Inhibitors of MraY are broadly classified into two main categories: nucleoside and non-nucleoside inhibitors. The majority of known MraY inhibitors are nucleoside analogues, which mimic the natural substrate of the enzyme. Pacidamycins belong to this class, alongside other well-studied families such as tunicamycins, muraymycins, mureidomycins, liposidomycins/caprazamycins, and capuramycins.
Comparative Analysis of Inhibitory Activity
Direct comparison of the inhibitory potency of different MraY inhibitors is challenging due to variations in experimental conditions across different studies, including the specific bacterial strains, enzyme sources, and assay methodologies used. The following table summarizes available quantitative data (MIC and IC50 values) for this compound and other representative MraY inhibitors. It is important to note that these values are not from a single, head-to-head comparative study and should be interpreted with caution.
| Inhibitor Class | Specific Compound | Target Organism/Enzyme | IC50 | MIC | Citation(s) |
| Pacidamycins | Pacidamycin 1, 2, 3, 5 | Pseudomonas aeruginosa | - | 8 - 64 µg/mL | |
| Dihydropacidamycin D | Escherichia coli | - | 4 - 8 µg/mL | ||
| Muraymycins | Muraymycin D1 | Mycobacterium tuberculosis (MurX) | 0.096 - 0.69 µM | 1.56 - 6.25 µg/mL | |
| Muraymycin D2 | MraY | 0.01 µM | - | ||
| Muraymycin Analogue | S. aureus MraY | 54 ± 6.8 µg/mL | - | ||
| Tunicamycins | Tunicamycin | E. coli MraY | - | - | |
| Tunicamycin Analogue (TunR3) | MraY | 2.5 µM | - | ||
| Caprazamycins | Caprazamycin B | MraY | - | - | |
| Liposidomycins | Liposidomycin Analogue | MraY | 140 nM | - | |
| Mureidomycins | Mureidomycin A | P. aeruginosa | - | - | |
| Acetylated Mureidomycin Analogue | MraY | 1.5 mM | - | ||
| Non-acetylated Mureidomycin Analogue | MraY | 260 µM | - | ||
| Non-nucleoside | Phloxine B | E. coli MraY | 32 µM | - |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the MraY-catalyzed reaction within the peptidoglycan biosynthesis pathway and a general workflow for an MraY inhibition assay.
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the inhibitory activity of compounds against MraY.
Fluorescence-Based MraY Inhibition Assay
This assay continuously monitors the MraY-catalyzed reaction by using a fluorescently labeled substrate.
a. Materials and Reagents:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate (C55-P)
-
Fluorescent labeling agent (e.g., Dansyl chloride)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl2, 0.05% Triton X-100)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
b. Protocol:
-
Prepare fluorescently labeled substrate: Synthesize a fluorescent derivative of the UDP-MurNAc-pentapeptide substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide).
-
Prepare reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, a known concentration of the fluorescent substrate, and C55-P.
-
Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor and wells with a known MraY inhibitor as a positive control.
-
Initiate reaction: Add the purified MraY enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Measure fluorescence: Measure the fluorescence intensity in each well using a fluorescence plate reader at appropriate excitation and emission wavelengths for the chosen fluorophore. The formation of the lipid-linked product often results in a change in the fluorescence signal.
-
Data analysis: Calculate the percentage of MraY inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Radiochemical MraY Inhibition Assay
This assay measures the incorporation of a radiolabeled substrate into the lipid product.
a. Materials and Reagents:
-
Purified MraY enzyme
-
Radiolabeled UDP-MurNAc-pentapeptide (e.g., [³H] or [¹⁴C]-labeled)
-
Undecaprenyl phosphate (C55-P)
-
Reaction buffer (as above)
-
Test inhibitors (e.g., this compound)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
b. Protocol:
-
Prepare reaction mixture: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, the radiolabeled UDP-MurNAc-pentapeptide, and C55-P.
-
Add inhibitor: Add varying concentrations of the test inhibitor to the tubes. Include control tubes with no inhibitor.
-
Initiate reaction: Add the purified MraY enzyme to each tube to start the reaction.
-
Incubate: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop reaction: Terminate the reaction by adding a stop solution (e.g., butanol).
-
Separate product: Separate the lipid-soluble product (Lipid I) from the unreacted aqueous substrate. This can be achieved by liquid-liquid extraction or by spotting the reaction mixture onto glass fiber filters and washing away the unreacted substrate.
-
Measure radioactivity: Add the filters or an aliquot of the organic phase to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the amount of product formed in each reaction. Determine the percentage of MraY inhibition for each inhibitor concentration and calculate the IC50 value as described for the fluorescence-based assay.
Conclusion
This compound is a member of a promising class of MraY inhibitors with demonstrated activity against Pseudomonas aeruginosa. While a direct, comprehensive comparison with other MraY inhibitors is limited by the available data, the information presented in this guide provides a valuable resource for researchers in the field of antibiotic discovery. The detailed experimental protocols and visual aids offer a foundation for further investigation and comparative studies of these important antibacterial compounds. Future research focusing on standardized, head-to-head comparisons will be crucial for accurately evaluating the relative potential of different MraY inhibitors as therapeutic agents.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Pacidamycin and Meropenem for the Treatment of Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pacidamycin, a member of a novel class of nucleoside-peptide antibiotics, and Meropenem (B701), a well-established carbapenem (B1253116), in the context of treating infections caused by Pseudomonas aeruginosa. This document synthesizes available preclinical data to offer insights into their respective mechanisms of action, potency, and resistance profiles.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The development of novel therapeutic agents with activity against this bacterium is a critical area of research. Pacidamycins are a unique class of antibiotics with specific and potent activity against P. aeruginosa. Meropenem is a broad-spectrum carbapenem frequently used as a last-resort treatment for serious infections caused by this pathogen. This guide presents a comparative overview of these two antimicrobial agents based on available scientific literature.
Comparative Data Overview
The following table summarizes the key characteristics of Pacidamycin and Meropenem.
| Feature | Pacidamycin | Meropenem |
| Antibiotic Class | Nucleoside-Peptide | Carbapenem (β-lactam) |
| Mechanism of Action | Inhibition of translocase I (MraY), an essential enzyme in the intracellular stage of peptidoglycan synthesis.[1] | Inhibition of penicillin-binding proteins (PBPs), blocking the final transpeptidation step of peptidoglycan synthesis in the periplasm.[2] |
| Spectrum of Activity | Narrow-spectrum, highly specific to Pseudomonas aeruginosa.[3] | Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria.[2] |
| Potency against P. aeruginosa (MIC) | MICs range from 8 to 64 µg/mL for the pacidamycin complex.[3] Pacidamycin 4 has a reported MIC of 4-16 µg/mL against the PAO1 strain.[1] | Susceptible strains: ≤2 µg/mL. Resistant strains: ≥8 µg/mL, with some clinical isolates showing MICs of 64-128 µg/mL or higher.[4][5] |
| Primary Resistance Mechanism | Impaired uptake into the cell due to mutations in the Opp oligopeptide permease system.[1] | A combination of reduced outer membrane permeability (loss of OprD porin), upregulation of efflux pumps, and production of carbapenem-hydrolyzing enzymes (carbapenemases).[5] |
| In Vitro Bactericidal Activity | Bactericidal (3 log10 decrease in CFU in 4-6 hours at 4-8x MIC for Pacidamycin 1).[3] | Bactericidal.[6] |
Mechanism of Action
Pacidamycin and Meropenem target the same essential pathway—bacterial cell wall biosynthesis—but at different stages and locations, as illustrated below.
Pacidamycins act intracellularly, inhibiting the MraY enzyme (translocase I), which is crucial for the formation of Lipid I, a precursor in the peptidoglycan synthesis pathway.[1] This represents a clinically unexploited mode of action.[7] In contrast, Meropenem, like other β-lactams, acts in the periplasmic space. It covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes that catalyze the final cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall.[2]
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methodologies. Below are detailed protocols for two key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Inoculum: A suspension of P. aeruginosa is prepared from a fresh culture on an appropriate agar (B569324) plate. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic (Pacidamycin or Meropenem) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Time-Kill Assay
This dynamic assay measures the rate of bacterial killing by an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A starting inoculum of P. aeruginosa is prepared in CAMHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Antibiotic Addition: The antibiotic is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control tube without antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: Each aliquot is serially diluted in sterile saline or phosphate-buffered saline, and a known volume is plated onto nutrient agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours at 37°C, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
A study on Pacidamycin 1 demonstrated bactericidal activity against P. aeruginosa, with a 3 log10 decrease in bacterial count observed within 4 to 6 hours at concentrations of 4 and 8 times the MIC.[3]
Resistance Profile
The development of resistance is a major concern for all antibiotics. Pacidamycin and Meropenem are subject to distinct resistance mechanisms.
-
Pacidamycin: A significant limitation for the therapeutic use of pacidamycins is the relatively high frequency (10⁻⁶ to 10⁻⁷) at which resistant mutants emerge.[1] High-level resistance to pacidamycins in P. aeruginosa is primarily due to impaired uptake of the antibiotic. This is caused by mutations in the opp operon, which encodes an oligopeptide permease responsible for transporting the drug across the inner membrane.[1]
-
Meropenem: Resistance to meropenem in P. aeruginosa is typically multifactorial and can arise through several mechanisms:
-
Reduced Permeability: Loss or downregulation of the OprD porin, which is the primary channel for carbapenem entry into the periplasm.[5]
-
Efflux Pumps: Upregulation of multidrug efflux systems, such as MexAB-OprM, which actively pump the antibiotic out of the cell.
-
Enzymatic Degradation: Production of carbapenemases, which are β-lactamase enzymes that can hydrolyze and inactivate meropenem.
-
Conclusion
Pacidamycin and Meropenem represent two distinct strategies for combating P. aeruginosa infections. Meropenem is a potent, broad-spectrum agent, but its efficacy is increasingly threatened by complex resistance mechanisms. Pacidamycin, with its novel mechanism of action and specific activity against P. aeruginosa, presents an interesting profile. However, its lower in vitro potency compared to meropenem and the observed frequency of resistance due to uptake mutations are significant hurdles that would need to be addressed in any drug development program. Further research, including direct comparative studies and in vivo efficacy models, is necessary to fully elucidate the therapeutic potential of the pacidamycin class relative to established treatments like meropenem.
References
- 1. journals.asm.org [journals.asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. can-r.com [can-r.com]
- 5. facm.ucl.ac.be [facm.ucl.ac.be]
- 6. Development of Resistance in Wild-Type and Hypermutable Pseudomonas aeruginosa Strains Exposed to Clinical Pharmacokinetic Profiles of Meropenem and Ceftazidime Simulated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Pacidamycin 3: A Comparative Analysis of its Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pacidamycin 3's efficacy against Pseudomonas aeruginosa relative to other commonly used antipseudomonal antibiotics. The information is compiled from available preclinical data to assist researchers and drug development professionals in evaluating its potential as a novel therapeutic agent.
Executive Summary
This compound belongs to the pacidamycin class of nucleoside-peptide antibiotics, which exhibit targeted activity against Pseudomonas aeruginosa. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data on the pacidamycin class and compares it with established antipseudomonal agents. Pacidamycins demonstrate a unique mechanism of action by inhibiting translocase MraY, a key enzyme in bacterial cell wall synthesis. This novel target makes them an interesting candidate for combating multidrug-resistant P. aeruginosa strains. However, early studies indicate limitations in their in vivo efficacy.
Data Presentation
Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of pacidamycins and other antipseudomonal antibiotics against Pseudomonas aeruginosa. Lower MIC values indicate greater potency.
| Antibiotic Class | Antibiotic | MIC Range (µg/mL) against P. aeruginosa | Reference |
| Nucleoside-Peptide | Pacidamycins | 8 - 64 | [1] |
| β-Lactam/β-Lactamase Inhibitor | Piperacillin-Tazobactam | 4 - >256 | [2] |
| Cephalosporin | Ceftazidime | 0.5 - >256 | [2] |
| Cephalosporin | Cefepime | 0.09 - >256 | [2] |
| Carbapenem | Meropenem | 0.032 - >32 | [2] |
| Carbapenem | Imipenem | 0.25 - >32 | [2] |
| Fluoroquinolone | Ciprofloxacin | 0.064 - >32 | [2] |
| Aminoglycoside | Tobramycin | 0.25 - 256 | [3] |
| Aminoglycoside | Gentamicin | 1 - >256 | [2] |
Table 2: Summary of Preclinical Efficacy Studies
This table provides a qualitative summary of the available preclinical data for the pacidamycin class.
| Assay | Pacidamycin Class Findings | Reference |
| Time-Kill Assay | Pacidamycin 1 was reported to be bactericidal against P. aeruginosa, causing a 3 log10 decrease in bacterial count within 4 to 6 hours.[1] | [1] |
| In Vivo Efficacy (Mouse Protection Test) | The pacidamycins were found to be inactive against P. aeruginosa in a mouse protection test.[1] | [1] |
| Frequency of Resistance | The frequency of resistance to pacidamycins was low, at less than 3.5 x 10-6.[1] | [1] |
Mechanism of Action
Pacidamycins exert their antibacterial effect by inhibiting the enzyme MurNAc-pentapeptide translocase (MraY). This enzyme is critical for the translocation of peptidoglycan precursors across the bacterial cytoplasmic membrane, an essential step in cell wall biosynthesis. Inhibition of MraY disrupts the integrity of the bacterial cell wall, leading to cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standardized broth microdilution method is typically employed.
Caption: Workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of the test antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: P. aeruginosa isolates are grown on an appropriate agar (B569324) medium, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Caption: Workflow for a time-kill assay.
Detailed Methodology:
-
Inoculum Preparation: A logarithmic-phase culture of P. aeruginosa is diluted in fresh CAMHB to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Antibiotic Addition: The antibiotic is added at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The collected samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
In Vivo Efficacy - Mouse Sepsis Model
The mouse sepsis model is a common in vivo model to evaluate the efficacy of new antibiotics.
Caption: Workflow for a mouse sepsis model.
Detailed Methodology:
-
Infection: Mice are infected, typically via intraperitoneal or intravenous injection, with a lethal dose of a virulent strain of P. aeruginosa.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of the test antibiotic, usually administered subcutaneously or intravenously. A control group receives a placebo.
-
Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded.
-
Endpoint: The primary endpoint is the survival rate at the end of the observation period. The Protective Dose 50 (PD50), the dose required to protect 50% of the animals from lethal infection, can be calculated.
Conclusion
This compound, as part of the pacidamycin class of antibiotics, presents a novel mechanism of action against P. aeruginosa, a pathogen of significant clinical concern. The available in vitro data for the pacidamycin class suggests promising activity. However, the reported lack of efficacy in a mouse protection model for the pacidamycin class raises questions about its potential for in vivo applications and warrants further investigation, potentially into aspects of its pharmacokinetics and pharmacodynamics.[1] More research, particularly direct comparative studies of this compound against standard-of-care antipseudomonal agents, is necessary to fully elucidate its therapeutic potential.
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility of clinical isolates of Pseudomonas aeruginosa from a Malaysian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
Pacidamycin 3: An Analysis of Cross-Resistance with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Pacidamycin 3, a uridyl peptide antibiotic, with other classes of antibiotics. The data presented is derived from studies on Pseudomonas aeruginosa, a key target pathogen for pacidamycins. Understanding the potential for cross-resistance is crucial for the development and strategic clinical application of new antimicrobial agents.
Summary of Cross-Resistance Findings
Studies have revealed two distinct types of resistance to pacidamycin in Pseudomonas aeruginosa, with differing implications for cross-resistance.[1]
-
Type 1 Resistance (High-Level): This form of resistance is characterized by a high minimum inhibitory concentration (MIC) for pacidamycin (>500 µg/ml) and is primarily caused by impaired uptake of the antibiotic.[1] Crucially, this resistance mechanism does not confer cross-resistance to other classes of antibiotics.[1]
-
Type 2 Resistance (Low-Level): This less frequent resistance mechanism results in a lower level of resistance to pacidamycin (MIC of 64 µg/ml).[1] It is associated with the overexpression of multidrug resistance efflux pumps, specifically MexAB-OprM or MexCD-OprJ.[1] This mechanism leads to cross-resistance with other antibiotic classes, including fluoroquinolones, tetracyclines, and macrolides.[1]
Quantitative Cross-Resistance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Pacidamycin and other antibiotics against wild-type P. aeruginosa and its pacidamycin-resistant mutants.
| Antibiotic | Antibiotic Class | Wild-Type P. aeruginosa MIC (µg/ml) | Pacidamycin-Resistant Mutant (Type 1) MIC (µg/ml) | Pacidamycin-Resistant Mutant (Type 2) MIC (µg/ml) |
| Pacidamycin | Uridyl Peptide | 4 - 16[1] | 512[1] | 64[1] |
| Levofloxacin | Fluoroquinolone | Not specified | Not specified | Cross-resistant |
| Tetracycline | Tetracycline | Not specified | Not specified | Cross-resistant |
| Erythromycin (B1671065) | Macrolide | Not specified | Not specified | Cross-resistant |
| Piperacillin | Penicillin | Same as parent strain | Same as parent strain | Not specified |
| Gentamicin | Aminoglycoside | Same as parent strain | Same as parent strain | Not specified |
Note: Specific MIC values for levofloxacin, tetracycline, and erythromycin against the Type 2 resistant mutant were not explicitly provided in the referenced materials, only that the mutants were cross-resistant.
Experimental Protocols
The determination of cross-resistance is primarily based on the measurement of the Minimum Inhibitory Concentration (MIC) of various antibiotics against wild-type and resistant bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
General Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared to a specific cell density (e.g., 5 x 10^5 CFU/ml).
-
Inoculation: A fixed volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotics.
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity or growth of the bacteria.
Visualizing Resistance Mechanisms and Experimental Workflow
Pacidamycin Resistance Mechanisms and Cross-Resistance Pathways
References
The Untapped Potential of Pacidamycin 3: A Theoretical Guide to Synergistic Antibacterial Combinations
For Researchers, Scientists, and Drug Development Professionals
In the global battle against antimicrobial resistance, the exploration of synergistic drug combinations presents a promising frontier. Pacidamycin 3, a member of the uridyl peptide class of antibiotics, offers a unique mechanism of action by inhibiting translocase I (MraY), an essential enzyme in the bacterial cell wall synthesis pathway. While direct experimental data on the synergistic effects of this compound with other antibacterial agents is not yet publicly available, this guide provides a theoretical framework for potential synergistic pairings, outlines experimental protocols to test these hypotheses, and presents hypothetical data to illustrate potential outcomes. This document is intended to stimulate further research into the combination potential of this intriguing antibiotic.
Theoretical Framework for Synergy
This compound's inhibition of translocase I disrupts the early stages of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. This mechanism suggests that this compound could act synergistically with antibiotics that target different stages of cell wall synthesis or other essential cellular processes. The disruption of the initial steps of cell wall formation could potentially increase the permeability of the bacterial cell membrane, thereby enhancing the uptake and efficacy of other co-administered antibiotics.
Potential synergistic partners for this compound could include:
-
Beta-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems): These agents inhibit the final stages of peptidoglycan cross-linking. A combined effect could create a potent "one-two punch" to the cell wall synthesis pathway.
-
Glycopeptide antibiotics (e.g., vancomycin): These antibiotics also interfere with late-stage cell wall synthesis, and their efficacy could be enhanced by the initial disruption caused by this compound.
-
Aminoglycoside antibiotics (e.g., gentamicin, tobramycin): These antibiotics inhibit protein synthesis and require transport across the bacterial cell membrane. A compromised cell wall due to this compound activity could facilitate their entry into the cell.
-
Fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin): These agents inhibit DNA replication. Increased cell wall permeability could lead to higher intracellular concentrations of these drugs.
Hypothetical Experimental Data for Synergistic Combinations
To quantify the synergistic effects of antibiotic combinations, the checkerboard assay is a commonly employed method. The results are typically expressed as the Fractional Inhibitory Concentration (FIC) index, which is the sum of the FICs of each drug in the combination. The FIC is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by the MIC of the drug alone.
FIC Index Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following table presents hypothetical data from a checkerboard assay testing this compound in combination with other antibiotics against a hypothetical strain of Pseudomonas aeruginosa.
| Antibiotic Combination | This compound MIC (alone) | Partner Antibiotic MIC (alone) | This compound MIC (in combination) | Partner Antibiotic MIC (in combination) | FIC Index | Interpretation |
| This compound + Meropenem | 16 µg/mL | 2 µg/mL | 4 µg/mL | 0.25 µg/mL | 0.375 | Synergy |
| This compound + Vancomycin | 16 µg/mL | 4 µg/mL | 8 µg/mL | 1 µg/mL | 0.75 | Additive |
| This compound + Gentamicin | 16 µg/mL | 1 µg/mL | 4 µg/mL | 0.125 µg/mL | 0.375 | Synergy |
| This compound + Ciprofloxacin | 16 µg/mL | 0.5 µg/mL | 8 µg/mL | 0.25 µg/mL | 1.0 | Additive |
| This compound + Linezolid | 16 µg/mL | 8 µg/mL | 16 µg/mL | 4 µg/mL | 1.5 | Indifference |
Experimental Protocols
Checkerboard Synergy Assay
This assay is used to determine the in vitro synergistic activity of two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional checkerboard of serial dilutions of both antibiotics in cation-adjusted Mueller-Hinton broth (or another suitable growth medium). The concentrations should range from sub-inhibitory to supra-inhibitory levels.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index for each combination showing growth inhibition to determine synergy, additivity, or indifference.
Time-Kill Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Methodology:
-
Bacterial Culture: Grow the test organism to the logarithmic phase in a suitable broth medium.
-
Exposure to Antibiotics: Add this compound alone, the partner antibiotic alone, and the combination of both at specific concentrations (e.g., their respective MICs or synergistic concentrations identified from the checkerboard assay) to separate bacterial cultures. An antibiotic-free culture serves as a growth control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing a Potential Synergistic Mechanism and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed synergistic mechanism of this compound with a beta-lactam antibiotic and the general workflow for a synergy study.
Caption: Proposed synergistic mechanism of this compound and a beta-lactam antibiotic.
Caption: Experimental workflow for determining antibiotic synergy.
Conclusion
While awaiting definitive experimental evidence, the unique mechanism of action of this compound strongly suggests its potential as a valuable component in synergistic antibiotic combinations. The theoretical framework and proposed experimental designs presented in this guide are intended to serve as a catalyst for future research in this area. The identification of potent synergistic partners for this compound could lead to novel therapeutic strategies to combat multidrug-resistant pathogens, a critical need in modern medicine.
In Vivo Comparative Analysis of Pacidamycin 3 and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pacidamycin 3 and its synthetic analogs, focusing on their antibacterial activity. While direct in vivo comparative studies are limited, this document synthesizes available in vitro data and contextualizes the challenges observed in translating the potential of these compounds to animal models.
Pacidamycins are a class of uridyl-peptide antibiotics that exhibit a narrow spectrum of activity, primarily against Pseudomonas aeruginosa. Their unique mechanism of action, the inhibition of translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis, makes them an attractive scaffold for the development of new antibiotics.[1][2][3][4][5] This guide focuses on this compound and its synthetic derivatives, presenting available data to inform future research and development.
Performance Comparison: In Vitro Antibacterial Activity
| Compound | Modification | Target Organism | MIC (μg/mL) | Reference |
| Pacidamycin 1 | Natural Product | Pseudomonas aeruginosa | 8 - 64 | |
| Pacidamycin 4 | Natural Product | Pseudomonas aeruginosa ATCC 15442 | 64 | |
| Pictet-Spengler Derivatives of Pacidamycin 4 | Synthetic Analogs | Pseudomonas aeruginosa ATCC 15442 | >128 |
Note: Data for this compound specifically is limited. Pacidamycin 1 and 4 are presented as representative natural pacidamycins. The Pictet-Spengler derivatives of Pacidamycin 4, created through semi-synthesis, were found to be inactive.
In Vivo Studies: Challenges and Observations
A significant challenge in the development of pacidamycins has been the translation of their in vitro activity to in vivo efficacy. A key study involving Pacidamycin 1 in a mouse protection test against Pseudomonas aeruginosa reported that the compound was inactive. This lack of efficacy in animal models, despite promising in vitro data, is a critical consideration for the future development of this antibiotic class.
Pharmacokinetic Profile of Pacidamycin 1
Limited pharmacokinetic data is available for the pacidamycin class. A study on Pacidamycin 1 in mice following a single subcutaneous injection of 25 mg/kg provided the following parameters:
-
Maximum Serum Concentration (Cmax): Approximately 50 μg/mL
-
Serum Half-life: 0.5 hours
This short half-life suggests rapid clearance from the body, which could contribute to the observed lack of in vivo efficacy.
Mechanism of Action: Inhibition of MraY
Pacidamycins exert their antibacterial effect by targeting and inhibiting the enzyme translocase I, also known as MraY. MraY is a crucial membrane-bound enzyme in the bacterial cell wall biosynthesis pathway. It catalyzes the transfer of the N-acetylmuramic acid-pentapeptide precursor from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting MraY, pacidamycins block the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols
In Vivo Mouse Protection Test (for Pacidamycin 1)
The following is a generalized protocol based on the description of the mouse protection test in which Pacidamycin 1 was evaluated.
Objective: To assess the in vivo efficacy of the test compound in protecting mice from a lethal bacterial infection.
Animal Model: Mice.
Infection:
-
Mice are infected with a lethal dose of Pseudomonas aeruginosa. The specific strain and inoculum size are critical parameters.
-
The route of infection is typically intraperitoneal or as relevant to the clinical indication.
Treatment:
-
The test compound (e.g., Pacidamycin 1) is administered to the mice at various doses.
-
The route of administration (e.g., subcutaneous, intravenous) and dosing schedule (e.g., single dose, multiple doses) are key variables.
-
A control group of infected mice receives a vehicle control.
Endpoint:
-
The primary endpoint is typically survival over a defined period (e.g., 7 days).
-
The efficacy of the compound is determined by comparing the survival rates of the treated groups to the control group.
Minimum Inhibitory Concentration (MIC) Assay
The following is a standard protocol for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound or its analogs)
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Incubator
Procedure:
-
A serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.
-
A standardized inoculum of the bacterial strain is added to each well.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Experimental Workflow for Analog Synthesis and Evaluation
The generation and testing of new pacidamycin analogs typically follow a structured workflow.
Conclusion
This compound and its analogs represent a class of antibiotics with a novel mechanism of action against the problematic pathogen Pseudomonas aeruginosa. While in vitro studies have demonstrated the potential of the pacidamycin scaffold, the lack of reported in vivo efficacy for Pacidamycin 1 highlights a significant hurdle in their clinical development. Future research should focus on synthesizing analogs with improved pharmacokinetic properties and demonstrating their efficacy in relevant animal models. The detailed experimental protocols and workflows provided in this guide are intended to support these ongoing research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pacidamycin Family Members for Researchers
A deep dive into the comparative analysis of pacidamycin analogues, offering insights into their antibacterial efficacy and mechanism of action for researchers, scientists, and drug development professionals.
The pacidamycin family of nucleoside antibiotics has garnered significant interest within the scientific community due to their targeted activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen. This guide provides a comparative overview of various pacidamycin family members, presenting available experimental data on their antibacterial potency and mechanism of action to aid in ongoing research and development efforts.
Performance Comparison: Antibacterial Activity
MraY Inhibition
Pacidamycins exert their antibacterial effect by inhibiting the enzyme MraY, a crucial component of the bacterial cell wall biosynthesis pathway. The inhibitory potential of these compounds against MraY is quantified by their half-maximal inhibitory concentration (IC50).
| Compound | IC50 (nM) |
| Pacidamycin D | 22 |
| 3'-Hydroxy Analogue of Pacidamycin D | 42 |
Data sourced from a study on the total synthesis and biological evaluation of Pacidamycin D and its analogue.
Minimum Inhibitory Concentration (MIC)
The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the available MIC data for different pacidamycin family members against various bacterial strains.
Comparison of Pacidamycin D and its 3'-Hydroxy Analogue against Pseudomonas aeruginosa
| Strain | Pacidamycin D (µg/mL) | 3'-Hydroxy Analogue (µg/mL) |
| P. aeruginosa PAO1 | 64 | >64 |
| P. aeruginosa ATCC 25619 | 16 | 64 |
| P. aeruginosa SR 27156 | 16 | 64 |
This data highlights the structure-activity relationship, where the absence of the 3'-hydroxyl group in Pacidamycin D contributes to its enhanced potency.
General Antibacterial Spectrum of the Pacidamycin Family
| Pacidamycin Member(s) | Target Organism | MIC Range (µg/mL) |
| Pacidamycin complex (1, 2, 3, 5) | Pseudomonas aeruginosa | 8 - 64[1] |
| Dihydropacidamycins | Escherichia coli | 4 - 8[2] |
Note: The broader MIC range for the pacidamycin complex reflects the varying potency of the individual congeners within the mixture.
Comparative Activity of Pacidamycin 4 and its Analogue
| Compound | Target Organism | MIC90 (µg/mL) |
| Pacidamycin 4 | Pseudomonas aeruginosa | 16[3] |
| Pacidamycin 4 N | Pseudomonas aeruginosa | 64[3] |
The MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Pacidamycins belong to the family of uridyl peptide antibiotics that selectively inhibit MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), an essential enzyme in the cytoplasmic membrane of bacteria.[4] MraY catalyzes the first step of the lipid cycle in peptidoglycan biosynthesis, a pathway responsible for maintaining the integrity of the bacterial cell wall.
The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by pacidamycins.
Caption: Inhibition of MraY by pacidamycins in the bacterial cell wall synthesis pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using standard broth microdilution or agar (B569324) dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Key Steps:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic Dilution: A series of twofold dilutions of the pacidamycin compounds are prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: The bacterial inoculum is added to each dilution of the antibiotic.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
MraY Inhibition Assay
The inhibitory activity of pacidamycin family members against the MraY enzyme is often evaluated using a fluorescence-based assay. While a specific protocol for pacidamycins is not detailed in the provided search results, a common method involves a Förster Resonance Energy Transfer (FRET)-based assay.
Conceptual Workflow for MraY FRET Assay:
References
- 1. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SynBio‐SynChem Approaches to Diversifying the Pacidamycins through the Exploitation of an Observed Pictet‐Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Pacidamycin 3: A Guide to Laboratory Safety and Environmental Responsibility
For Immediate Implementation: This document provides procedural guidance for the safe and compliant disposal of Pacidamycin 3, a nucleoside-peptide antibiotic. All personnel handling this compound must adhere to these protocols to minimize environmental contamination and the potential development of antimicrobial resistance. These procedures are based on established best practices for the disposal of laboratory antibiotic waste in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific requirements.
I. Immediate Safety Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of concentrated this compound solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols. In the event of a spill, immediately contain the area and follow your institution's spill response protocol for chemical agents.
II. Step-by-Step Disposal Protocol
The correct disposal route for this compound waste is contingent on its concentration and physical form. It is crucial to segregate different waste streams to ensure proper handling and treatment.
Step 1: Waste Segregation and Characterization
At the point of generation, separate this compound waste into the following categories:
-
High-Concentration Waste: Includes unused or expired stock solutions and bulk powder. This is considered hazardous chemical waste.[1][2]
-
Low-Concentration Liquid Waste: Encompasses used cell culture media and other dilute solutions containing this compound.
-
Contaminated Solid Waste: Consists of items that have come into contact with this compound, such as pipette tips, flasks, gloves, and paper towels.[1]
Step 2: High-Concentration Waste Disposal
High-concentration this compound waste must be disposed of through your institution's hazardous waste management program.[1]
-
Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and the appropriate hazard warnings.
-
Store the container in a designated secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
Step 3: Low-Concentration Liquid Waste Disposal
-
Assumption of Heat Stability: In the absence of specific data, assume this compound is heat-stable.[1] Autoclaving will not deactivate the antibiotic.[1] Therefore, this waste must be collected and disposed of as chemical waste, following the procedure for high-concentration waste.
-
If Proven Heat-Labile: If reliable data becomes available demonstrating that this compound is effectively degraded by autoclaving, the following procedure may be permissible, subject to institutional EHS approval:
-
Autoclave the liquid waste to kill any biological agents.
-
After cooling, and ensuring no other hazardous chemicals are present, the waste may be eligible for drain disposal with copious amounts of water, in accordance with local wastewater regulations.[1]
-
Step 4: Contaminated Solid Waste Disposal
-
Place all solid waste contaminated with this compound into a designated biohazardous or chemical waste container.[1] The appropriate container type will be determined by your institution's policies.
-
If the waste is also biologically contaminated (e.g., used cell culture flasks), it should be autoclaved before being placed in the final disposal container.
-
Dispose of the container through your institution's hazardous waste management service.
III. Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not currently available. The following table summarizes general recommendations for antibiotic waste disposal.
| Waste Type | Description | Recommended Disposal Method |
| High-Concentration Waste | Unused/expired stock solutions, bulk powder. | Collect for hazardous chemical waste disposal.[1][2] |
| Low-Concentration Liquid Waste | Used cell culture media, dilute solutions. | Assume heat-stable and collect for chemical waste disposal.[1] |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, etc. | Place in a designated biohazardous or chemical waste container for disposal.[1] |
IV. Experimental Protocols
As no specific inactivation protocol for this compound has been identified, a general protocol for the chemical inactivation of a different class of antibiotics (beta-lactams) is provided for informational purposes only. This protocol's suitability for this compound is unknown and it should not be attempted without explicit validation and approval from your institution's EHS department.
Example Protocol: Alkaline Hydrolysis for Beta-Lactam Antibiotics
-
Working in a chemical fume hood, wear appropriate PPE.
-
Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution to the antibiotic waste to raise the pH.
-
Allow the mixture to stand for a sufficient time to ensure complete hydrolysis.
-
Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before collecting it for final disposal as chemical waste.
V. Logical Workflow for this compound Disposal
References
Essential Safety and Handling Protocols for Pacidamycin 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pacidamycin 3 in a laboratory setting. Given the conflicting safety data available, a conservative approach prioritizing personnel safety is strongly advised. All operations should be conducted under the assumption that this compound is a highly potent and hazardous compound.
Hazard Summary
Conflicting information exists regarding the hazards of this compound. While some suppliers classify it as not a hazardous substance, other data indicates severe potential health effects. A safety data sheet for a related compound suggests it may be fatal if swallowed, may cause skin irritation, and could have long-term adverse effects on various organs, including the blood, gastrointestinal system, liver, and kidneys.[1] It is also flagged for potential reproductive toxicity, carcinogenicity, and mutagenicity.[1] Therefore, handling this compound requires stringent safety precautions.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following table summarizes the recommended PPE for all handling procedures.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact. Use proper glove removal technique to avoid contaminating hands.[2] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes and face from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling powders or generating aerosols. | Prevents inhalation of dust. Operations should ideally be in a fully enclosed system.[1] |
| Body Protection | A lab coat or chemical-resistant apron. Full-body protective clothing may be necessary for larger quantities. | Protects skin and personal clothing from contamination. |
Safe Handling Workflow
The following workflow is designed to minimize exposure risk during the handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
